molecular formula CH6N2O2S B106483 (Methylsulfamoyl)amine CAS No. 72179-84-1

(Methylsulfamoyl)amine

Cat. No.: B106483
CAS No.: 72179-84-1
M. Wt: 110.14 g/mol
InChI Key: NOXPGSDFQWSNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methylsulfamoyl)amine is a chemical compound featuring a sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is further substituted with a methyl group and an amine group. This structure classifies it among organosulfur compounds and places it in the sulfonamide family, a group known for its relevance in medicinal chemistry and chemical synthesis . As a research chemical, it serves as a valuable building block and intermediate in organic synthesis, particularly for the development of more complex sulfonamide derivatives and for the functionalization of molecules through sulfamoylation reactions . In a research context, this compound may be of interest for exploring structure-activity relationships in drug discovery, given that the sulfonamide functional group is a common pharmacophore found in a variety of bioactive molecules . Researchers in life sciences may also utilize it as a tool compound to investigate biochemical pathways or to probe enzyme interactions where sulfonamide motifs play a role. The methyl and amine substituents on the sulfonamide nitrogen offer points for further chemical modification, making it a versatile precursor. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(sulfamoylamino)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2O2S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXPGSDFQWSNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524325
Record name N-Methylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72179-84-1
Record name N-Methylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylsulfamoyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (Methylsulfamoyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of (Methylsulfamoyl)amine, also known as N-methylsulfamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of physical organic chemistry to provide a thorough understanding of its expected physicochemical characteristics. Detailed experimental protocols for its synthesis and the determination of its key basicity parameter, the pKa, are also provided.

Physicochemical Properties

This compound (CAS 72179-84-1) is a small organic molecule with the chemical formula CH₆N₂O₂S.[1] Its structure features a methylamino group attached to a sulfamoyl group. The presence of the strongly electron-withdrawing sulfonyl group has a profound impact on the basicity of the nitrogen atoms.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)N-Methylmethanesulfonamide (Analog)N-Ethyl-N-methyl sulfamide (Analog)
Molecular Formula CH₆N₂O₂SC₂H₇NO₂SC₃H₁₀N₂O₂S
Molecular Weight 110.14 g/mol [1]109.15 g/mol [2]138.19 g/mol [3]
Appearance Solid (predicted)[1]
Melting Point 65.5-66.0 °C[1]
Boiling Point 229.0 ± 23.0 °C at 760 mmHg[1]
pKa (of the conjugate acid) Predicted to be low (significantly < 9)
Solubility Expected to be soluble in polar organic solvents.
LogP -0.7[2]-0.8584[3]

1.1. Basicity and pKa

1.2. Solubility

Based on its structure, this compound is expected to be a polar molecule. It should exhibit solubility in polar organic solvents such as alcohols, acetone, and acetonitrile. Its solubility in water is likely to be moderate, influenced by the potential for hydrogen bonding.

Experimental Protocols

2.1. Synthesis of a this compound Analog: N-Methyl Methanesulfonamide

The following protocol is adapted from a patented procedure for the synthesis of N-methyl methanesulfonamide, a close structural analog of this compound.[4] This method involves the reaction of a sulfonyl chloride with an amine in a suitable solvent.

Materials:

  • Methane sulfonyl chloride

  • Anhydrous monomethylamine

  • 1-Nitropropane (solvent)

  • Water

Procedure: [4]

  • Dissolve methane sulfonyl chloride (3 moles) in 1000 parts of 1-nitropropane.

  • Slowly add anhydrous monomethylamine (6 moles) to the solution over 1.5-2.0 hours, while maintaining the reaction temperature between 15-25 °C.

  • After the addition is complete, warm the mixture to approximately 50 °C.

  • Filter the mixture to separate the precipitated amine hydrochloride salt.

  • Wash the filter cake with warm 1-nitropropane and combine the wash with the filtrate.

  • Extract the N-methyl methanesulfonamide product from the 1-nitropropane solution with 400 parts of water.

  • The aqueous solution can then be concentrated to yield the product.

2.2. Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and common method for determining the pKa of amines.[5][6][7]

Materials:

  • This compound sample of known concentration

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water or a suitable solvent mixture (e.g., water-methanol)

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a precisely weighed amount of this compound in a known volume of deionized water or the chosen solvent to create a solution of known concentration.

  • Place the solution in a beaker with a stir bar and begin gentle stirring.

  • Immerse the pH electrode in the solution and record the initial pH.

  • Add the standardized HCl solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the inflection point of the titration curve.

Visualizations

Diagram 1: Physicochemical Characterization Workflow

The following diagram outlines a general workflow for the synthesis and physicochemical characterization of a novel amine compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification pKa_Determination pKa Determination (Potentiometric Titration) Structure_Verification->pKa_Determination Solubility_Assessment Solubility Assessment Structure_Verification->Solubility_Assessment LogP_Determination LogP Determination (e.g., Shake-flask method) Structure_Verification->LogP_Determination Data_Analysis Data Analysis pKa_Determination->Data_Analysis Solubility_Assessment->Data_Analysis LogP_Determination->Data_Analysis Report Technical Report Generation Data_Analysis->Report

A logical workflow for the characterization of this compound.

This guide provides a foundational understanding of the basic properties of this compound for researchers and professionals in drug development. While direct experimental data is sparse, the provided information on analogous compounds and detailed experimental protocols will enable scientists to further investigate this and similar molecules.

References

An In-depth Technical Guide to N-methylsulfamide: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylsulfamide, a simple sulfonamide derivative, holds potential interest in medicinal chemistry and drug development due to the prevalence of the sulfamide moiety in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for N-methylsulfamide. Detailed experimental protocols for its synthesis and analysis using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are presented. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

N-methylsulfamide possesses a straightforward molecular structure characterized by a central sulfonyl group bonded to an amino group and a methylamino group.

Chemical Structure:

G cluster_0 S S O1 O S->O1 O2 O S->O2 N1 NH2 S->N1 N2 NHCH3 S->N2

Caption: 2D Chemical Structure of N-methylsulfamide.

Physicochemical Properties:

PropertyValueSource
CAS Number 72179-84-1[1]
Molecular Formula CH₆N₂O₂S[1]
Molecular Weight 110.14 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 65-66 °C[2]
Boiling Point 206-252 °C[2]
Solubility Soluble in water[2]
InChI InChI=1S/CH6N2O2S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5)
SMILES CNS(=O)(=O)N

Synthesis of N-methylsulfamide

The synthesis of N-methylsulfamide can be achieved through the reaction of methylamine with sulfuryl chloride, followed by ammonolysis. While a specific detailed protocol for N-methylsulfamide is not widely published, a general and adaptable procedure for the synthesis of N-substituted sulfamides is presented below. This protocol is based on established methods for sulfonamide synthesis.[3]

Reaction Scheme:

G reactant1 CH3NH2 (Methylamine) intermediate CH3NHSO2Cl (N-methylsulfamoyl chloride) reactant1->intermediate + SO2Cl2 reactant2 SO2Cl2 (Sulfuryl Chloride) product CH3NHSO2NH2 (N-methylsulfamide) intermediate->product + NH3 reactant3 NH3 (Ammonia)

Caption: Synthesis pathway of N-methylsulfamide.

Experimental Protocol: Synthesis of N-methylsulfamide

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Sulfuryl chloride (SO₂Cl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of N-methylsulfamoyl chloride:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve methylamine in an anhydrous solvent (e.g., diethyl ether) and cool the solution in an ice bath to 0-5 °C.

    • Slowly add an equimolar amount of sulfuryl chloride dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

    • The formation of N-methylsulfamoyl chloride can be monitored by thin-layer chromatography (TLC).

  • Ammonolysis:

    • Cool the reaction mixture containing N-methylsulfamoyl chloride back to 0-5 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

    • A white precipitate of N-methylsulfamide should form.

    • Continue stirring for another 1-2 hours at room temperature to ensure the completion of the reaction.

  • Work-up and Purification:

    • If a precipitate has formed, filter the solid and wash it with cold water.

    • If the product remains in the organic phase, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methylsulfamide.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Logical Workflow for Synthesis:

G start Start dissolve Dissolve Methylamine in Anhydrous Solvent start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add_so2cl2 Add Sulfuryl Chloride (dropwise, <10 °C) cool1->add_so2cl2 stir1 Stir for 1-2 hours at Room Temperature add_so2cl2->stir1 cool2 Cool to 0-5 °C stir1->cool2 add_nh3 Add Aqueous Ammonia (dropwise) cool2->add_nh3 stir2 Stir for 1-2 hours at Room Temperature add_nh3->stir2 workup Work-up and Purification (Filtration/Extraction, Washing, Drying) stir2->workup recrystallize Recrystallization workup->recrystallize end Pure N-methylsulfamide recrystallize->end

Caption: Workflow for the synthesis of N-methylsulfamide.

Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of N-methylsulfamide. Predicted chemical shifts are based on the analysis of similar sulfonamide structures.

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
-NH₂4.5 - 5.5Broad singletChemical shift is solvent and concentration dependent.
-NH-CH₃4.0 - 5.0Quartet (due to coupling with -CH₃) or broad singletExchangeable proton; coupling may not be observed.
-CH₃2.5 - 3.0Doublet (due to coupling with -NH)
¹³C NMR
-CH₃25 - 35Singlet

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of purified N-methylsulfamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumental Parameters (General):

  • Spectrometer: 300 MHz or higher field strength.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-methylsulfamide, aiding in its identification.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of N-methylsulfamide under EI conditions is expected to involve cleavage of the S-N bonds and loss of small neutral molecules.

m/zProposed Fragment
110[M]⁺ (Molecular ion)
94[M - NH₂]⁺
80[M - CH₃NH]⁺
79[SO₂NH]⁺
64[SO₂]⁺
44[CH₃NH]⁺
30[CH₃N]⁺

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) method is suitable for the analysis of the relatively volatile N-methylsulfamide.

Sample Preparation:

  • Prepare a stock solution of N-methylsulfamide in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions to determine the linear range and limit of detection.

GC-MS Conditions (General):

ParameterValue
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium
Flow Rate1 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 30-300
Source Temperature230 °C
Quadrupole Temp.150 °C

Workflow for GC-MS Analysis:

G start Start prep_sample Prepare Sample Solution in Volatile Solvent start->prep_sample inject Inject into GC-MS prep_sample->inject gc_sep GC Separation inject->gc_sep ionization Electron Ionization (EI) gc_sep->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum & Chromatogram) detection->data_analysis end End data_analysis->end

Caption: Workflow for the GC-MS analysis of N-methylsulfamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of N-methylsulfamide, particularly in complex matrices.

HPLC Conditions (General - for related small sulfonamides):

ParameterValue
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 210-230 nm

Experimental Protocol: HPLC Analysis

Sample Preparation:

  • Prepare a stock solution of N-methylsulfamide in the mobile phase or a compatible solvent (e.g., methanol/water mixture) at 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the standards and samples.

  • Record the chromatograms and integrate the peak corresponding to N-methylsulfamide.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of N-methylsulfamide in the samples from the calibration curve.

Biological Activity and Signaling Pathways

While the broader class of sulfonamides is well-known for its wide range of biological activities, including antimicrobial and anticancer properties, specific data on the biological targets and signaling pathway interactions of N-methylsulfamide are limited in publicly available literature.

The sulfamide moiety is a key pharmacophore in many enzyme inhibitors. It is conceivable that N-methylsulfamide could interact with enzymes that recognize or are inhibited by other small sulfonamides. Further research is required to elucidate the specific biological activities and mechanisms of action of N-methylsulfamide.

Potential Areas for Investigation:

G NMS N-methylsulfamide Enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) NMS->Enzyme Receptor Receptor Binding NMS->Receptor Signaling Modulation of Signaling Pathways Enzyme->Signaling Receptor->Signaling Cellular Cellular Effects (e.g., Proliferation, Apoptosis) Signaling->Cellular

Caption: Potential biological investigation pathways for N-methylsulfamide.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analytical methodologies for N-methylsulfamide. The provided protocols for NMR, MS, and HPLC analysis, although based on general methods for related compounds, offer a solid foundation for researchers to develop and validate specific methods for this molecule. The lack of extensive biological data highlights an opportunity for further investigation into the potential therapeutic applications of N-methylsulfamide. The information and diagrams presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on (Methylsulfamoyl)amine (CAS 72179-84-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Methylsulfamoyl)amine, also known as N-methylsulfamide. Due to the limited availability of specific research data for this compound, this document combines available technical data with established, generalized experimental protocols relevant to its chemical class. This approach aims to equip researchers with the foundational knowledge needed for its potential synthesis, characterization, and evaluation.

Core Technical Data

This compound is a chemical compound belonging to the sulfamide class. The following tables summarize its key physical, chemical, and safety information based on available data.

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 72179-84-1[1]
IUPAC Name N-methylsulfamide
Synonyms This compound, (sulfamoylamino)methane[2]
Molecular Formula CH₆N₂O₂S[1]
Molecular Weight 110.14 g/mol
Physical Form Solid
Melting Point 65.5-66.0 °C
Boiling Point 229.0 ± 23.0 °C at 760 mmHg
Purity Typically ≥97%
InChI Key NOXPGSDFQWSNSW-UHFFFAOYSA-N
SMILES CNS(=O)(=O)N[1]
Storage Temperature Room Temperature
Table 2: Safety Information
CategoryInformationSource(s)
Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

Experimental Protocols

Synthesis of N-Alkylsulfamides: A Representative Protocol

The synthesis of N-alkylsulfamides can generally be achieved through the reaction of an amine with sulfamoyl chloride or by the reaction of a primary amine with sulfamide. The following is a generalized procedure that could be adapted for the synthesis of N-methylsulfamide.

Method: Reaction of a Primary Amine with Sulfamide

This method is often employed for the synthesis of monosubstituted sulfamides.

Materials:

  • Primary amine (e.g., methylamine)

  • Sulfamide

  • High-boiling point solvent (e.g., dioxane, toluene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in a suitable high-boiling point solvent.

  • Add sulfamide (1.0 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure N-alkylsulfamide.

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, S=O).

G General Workflow for N-Alkylsulfamide Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Amine Primary Amine Reflux Reflux under Inert Atmosphere Amine->Reflux Sulfamide Sulfamide Sulfamide->Reflux Solvent High-Boiling Solvent Solvent->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of N-alkylsulfamides.

General Protocol for In Vitro Biological Activity Screening

For a novel compound like this compound, a tiered approach to biological screening is typically employed in drug discovery to identify potential therapeutic activities.

1. Primary Screening (High-Throughput Screening - HTS):

  • Objective: To rapidly assess the activity of the compound against a large number of biological targets.

  • Methodology: The compound is tested at a single concentration (e.g., 10 µM) in a panel of biochemical or cell-based assays.

    • Biochemical Assays: These assays measure the effect of the compound on a purified target, such as an enzyme or a receptor. Common formats include fluorescence, luminescence, or absorbance-based readouts.[3][4]

    • Cell-Based Assays: These assays measure the effect of the compound on a cellular process, such as cell viability, proliferation, or the activation of a signaling pathway.[3]

2. Secondary Screening (Dose-Response and Selectivity):

  • Objective: To confirm the activity of "hits" from the primary screen and to determine their potency and selectivity.

  • Methodology:

    • Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

    • Selectivity Profiling: Compounds are tested against a panel of related targets to assess their selectivity.

3. Lead Optimization:

  • Objective: To chemically modify the most promising compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

G Typical In Vitro Biological Screening Cascade Compound Test Compound (this compound) PrimaryScreen Primary Screening (Single Concentration) Compound->PrimaryScreen Hit Active 'Hit' PrimaryScreen->Hit Activity Detected Inactive Inactive PrimaryScreen->Inactive No Activity SecondaryScreen Secondary Screening (Dose-Response) Hit->SecondaryScreen PotentSelective Potent & Selective Hit SecondaryScreen->PotentSelective Confirmed Activity NotPotent Not Potent/Selective SecondaryScreen->NotPotent Weak/No Activity LeadOp Lead Optimization PotentSelective->LeadOp Candidate Preclinical Candidate LeadOp->Candidate

Caption: A generalized workflow for in vitro biological screening.

Potential Research Applications

While specific applications of this compound are not documented, compounds containing the sulfamide or sulfonamide moiety are of significant interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, and this structural class is present in several marketed drugs. Potential areas of investigation for this compound and its derivatives could include:

  • Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs.

  • Anticonvulsants: Some sulfamide derivatives have shown promise as anticonvulsant agents.[2]

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors.

  • Herbicide Development: Certain N-methylsulfamide derivatives are used as active ingredients in herbicides.[5][6]

Conclusion

This compound (CAS 72179-84-1) is a simple N-alkylsulfamide for which basic chemical and physical data are available. However, a significant gap exists in the scientific literature regarding its specific synthesis, biological activity, and potential applications. This technical guide has aimed to bridge this gap by providing both the known quantitative data and representative experimental protocols that can serve as a starting point for researchers interested in exploring the properties and potential of this compound. Further research is necessary to fully elucidate the chemical and biological characteristics of this compound.

References

N-methylsulfamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of N-methylsulfamide

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for N-methylsulfamide. These predictions are derived from data on analogous compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5 - 2.7Doublet3HN-CH
~5.0 - 5.5Quartet1HN-H
~6.8 - 7.2Broad Singlet2HNH

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~28 - 32N-C H₃

Note: DMSO-d₆ typically appears as a quintet around 2.50 ppm in ¹H NMR and at 39.52 ppm in ¹³C NMR.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (NH₂ and NH)
2980 - 2850MediumC-H stretch (CH₃)
~1350StrongS=O asymmetric stretch
~1160StrongS=O symmetric stretch
~900MediumS-N stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted FragmentNotes
110[CH₆N₂O₂S]⁺•Molecular Ion (M⁺•)
95[CH₅N₂O₂S]⁺Loss of •CH₃
80[SO₂NH₂]⁺
79[SO₂NH]⁺
64[SO₂]⁺•
30[CH₄N]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for N-methylsulfamide.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified N-methylsulfamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate parameters, including spectral width, acquisition time, relaxation delay (e.g., 1-2 seconds), and number of scans (typically 8-16 for good signal-to-noise).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Use a suitable relaxation delay to ensure quantitative accuracy if needed.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak or internal standard.

    • Integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of dry N-methylsulfamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation:

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

    • Heat the probe to volatilize the sample into the gas phase.

  • Ionization:

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.[1][2]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh N-methylsulfamide b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock, Tune, Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference & Integrate h->i j Final Spectrum h->j i->j

Caption: Workflow for NMR Spectroscopy Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Mix Sample with KBr b Grind Mixture a->b c Press into Pellet b->c e Insert Pellet c->e d Acquire Background Spectrum d->e f Acquire Sample Spectrum e->f g Ratio Sample to Background f->g h Peak Identification g->h i Final Spectrum h->i

Caption: Workflow for IR Spectroscopy Analysis (KBr Method).

MS_Workflow a Sample Introduction (e.g., Direct Probe) b Volatilization (Heating) a->b c Ionization (Electron Beam) b->c d Ion Acceleration c->d e Mass Analysis (Separation by m/z) d->e f Detection e->f g Data Processing f->g h Final Spectrum g->h

Caption: Workflow for Mass Spectrometry Analysis (EI).

References

(Methylsulfamoyl)amine: A Technical Guide to its Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methylsulfamoyl)amine, also known as N-methylsulfamide, is a chemical compound with the formula CH₆N₂O₂S. This technical guide provides a comprehensive overview of the available information on its solubility and stability profile. Due to a notable lack of extensive publicly available data for this specific molecule, this document also serves as a methodological framework. It outlines the standardized experimental protocols necessary for a thorough physicochemical characterization, drawing upon established methods for analogous sulfonamide compounds. This guide is intended to support researchers and drug development professionals in designing studies to generate the critical data required for advancing research and potential applications of this compound.

Introduction

This compound is an organic compound featuring a sulfamide functional group. While its specific applications and biological activities are not widely documented in publicly accessible literature, its structural similarity to other sulfonamides suggests potential relevance in medicinal chemistry and material science. A comprehensive understanding of its solubility and stability is a prerequisite for any further development. This guide summarizes the known properties of this compound and provides detailed protocols for the experimental determination of its complete solubility and stability profile.

Physicochemical Properties

The available physicochemical data for this compound is limited. The following table summarizes the basic properties that have been identified from various chemical supplier databases.

PropertyValueSource
Synonyms N-methylsulfamideMultiple Suppliers
CAS Number 72179-81-1Multiple Suppliers
Molecular Formula CH₆N₂O₂SMultiple Suppliers
Molecular Weight 110.14 g/mol Multiple Suppliers
Appearance SolidMultiple Suppliers
Melting Point 65.5-66.0 °CSigma-Aldrich
Boiling Point 229.0 ± 23.0 °C at 760 mmHgSigma-Aldrich

Solubility Profile

General Solubility Characteristics of Sulfonamides

Sulfonamides as a class exhibit a wide range of solubilities depending on their specific structure, the presence of ionizable groups, and the nature of the solvent. Generally, their solubility is influenced by:

  • pH: For sulfonamides with acidic or basic moieties, solubility can be significantly affected by the pH of the aqueous medium.

  • Solvent Polarity: Solubility in organic solvents is dictated by the overall polarity of the molecule and its capacity for hydrogen bonding.

  • Temperature: For most solid solutes, solubility increases with temperature.

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide)

  • Thermostatic shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated alternative quantitative method.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.

Data Presentation:

The results should be presented in a table summarizing the solubility in various solvents and at different temperatures.

Table 3.1. Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined
Water37Data to be determinedData to be determined
............

Stability Profile

The stability of a compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways. For sulfamides, hydrolysis can be a significant degradation route.

General Stability Considerations for Sulfonamides

Sulfonamides can be susceptible to degradation under various stress conditions:

  • Hydrolytic Stability: The S-N bond in the sulfamide group can be susceptible to cleavage under both acidic and basic conditions.

  • Thermal Stability: Elevated temperatures can accelerate degradation processes.

  • Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidative Stability: The presence of oxidizing agents may lead to the formation of degradation products.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC-MS/MS system for separation and identification of degradation products.

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80 °C) in a calibrated oven for a defined period.

  • Photostability: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate the parent compound from any degradation products.

Data Presentation:

The results should be tabulated to show the percentage of degradation under each stress condition over time.

Table 4.1. Template for Forced Degradation Data of this compound

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)% DegradationNumber of Degradants
0.1 M HCl, 60 °C24DataData to be determinedData to be determinedData to be determined
48DataData to be determinedData to be determinedData to be determined
0.1 M NaOH, 60 °C24DataData to be determinedData to be determinedData to be determined
48DataData to be determinedData to be determinedData to be determined
3% H₂O₂, RT24DataData to be determinedData to be determinedData to be determined
80 °C (Solid)48DataData to be determinedData to be determinedData to be determined
Photostability-DataData to be determinedData to be determinedData to be determined

Visualizations

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

G cluster_0 Initial Assessment cluster_1 Solubility Profiling cluster_2 Stability Assessment cluster_3 Analytical Method Development start Compound Synthesis and Purification physchem Basic Physicochemical Properties (m.p., b.p.) start->physchem sol_protocol Saturation Shake-Flask Methodology physchem->sol_protocol hplc_dev HPLC Method Development physchem->hplc_dev sol_data Quantitative Solubility Data (Table 3.1) sol_protocol->sol_data forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) sol_data->forced_deg deg_products Identification of Degradation Products (LC-MS) forced_deg->deg_products stability_data Stability Profile (Table 4.1) deg_products->stability_data end Comprehensive Characterization Report stability_data->end validation Method Validation (ICH Q2) hplc_dev->validation validation->sol_protocol validation->forced_deg

Caption: Workflow for the physicochemical characterization of this compound.

Conceptual Degradation Pathway

Based on the general chemistry of sulfonamides, a conceptual degradation pathway for this compound under hydrolytic conditions is proposed below. This is a hypothetical pathway and requires experimental verification.

G parent This compound (N-methylsulfamide) methylamine Methylamine parent->methylamine Hydrolysis (Acidic or Basic) sulfamic_acid Sulfamic Acid parent->sulfamic_acid Hydrolysis (Acidic or Basic)

Caption: Conceptual hydrolytic degradation pathway of this compound.

Conclusion

The publicly available data on the solubility and stability of this compound is currently insufficient for a complete physicochemical profile. This technical guide has summarized the known properties and provided a detailed framework of standard experimental protocols that can be employed to generate the necessary data. The successful execution of these studies will provide a robust understanding of the compound's characteristics, which is essential for its potential development in research and various industry applications. It is recommended that the outlined experimental workflows be followed to build a comprehensive data package for this compound.

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylsulfamide, a key building block in medicinal chemistry. N-methylsulfamide and its derivatives are integral to the development of a wide range of therapeutic agents due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] This document outlines a robust synthetic protocol, details essential characterization techniques, and presents the expected analytical data to support researchers in their drug discovery and development endeavors.

Synthesis of N-Methylsulfamide

The synthesis of N-methylsulfamide is most effectively achieved through the reaction of methylamine with sulfuryl chloride. This reaction follows a nucleophilic substitution mechanism at the sulfur center. The primary amine, methylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion. A second equivalent of methylamine is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

A general protocol for the synthesis of sulfonamides involves the reaction of a sulfonyl or sulfuryl chloride with a primary or secondary amine, often in the presence of a base in an aprotic solvent.[2]

Reaction Scheme:

While the primary product of the reaction between sulfuryl chloride and two equivalents of methylamine is N,N'-dimethylsulfamide, the synthesis of the monosubstituted N-methylsulfamide requires careful control of stoichiometry and reaction conditions to minimize the formation of the disubstituted product. An alternative approach involves the use of a protecting group strategy or reacting sulfamide with a methylating agent. However, for the purpose of this guide, we will focus on the direct approach with controlled stoichiometry.

The following protocol is a generalized procedure based on established methods for sulfonamide synthesis.[2][3] Researchers should optimize the conditions for their specific laboratory setup.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) and cooled to 0°C in an ice bath.

  • Addition of Sulfuryl Chloride: Sulfuryl chloride (1.0 equivalent) is dissolved in the same aprotic solvent and added dropwise to the stirred methylamine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is filtered to remove the methylamine hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-methylsulfamide. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Methylamine Methylamine (2 eq) ReactionVessel Reaction at 0°C to RT Methylamine->ReactionVessel SulfurylChloride Sulfuryl Chloride (1 eq) SulfurylChloride->ReactionVessel Solvent Aprotic Solvent Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Washing Aqueous Wash Filtration->Washing Filtrate Drying Drying Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization / Chromatography Concentration->Purification Crude Product Product N-Methylsulfamide Purification->Product Pure Product

Characterization of N-Methylsulfamide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-methylsulfamide. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following table summarizes the expected quantitative data for N-methylsulfamide. These values are predictive and based on data from structurally similar compounds. Actual experimental values may vary slightly.

ParameterExpected Value
Molecular Formula CH₄N₂O₂S
Molecular Weight 110.12 g/mol
Appearance White to off-white solid
Melting Point Not readily available, expected to be a low-melting solid or oil
¹H NMR (DMSO-d₆, 400 MHz) δ ~2.5 (s, 3H, CH₃), ~6.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~28 (CH₃)
IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 1350-1310 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch)
Mass Spec (EI) m/z 110 (M⁺), 94, 79, 64

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-methylsulfamide by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified N-methylsulfamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The methyl protons are expected to appear as a singlet, and the amine protons as a broad singlet.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A single peak is expected for the methyl carbon.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-methylsulfamide.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared if the sample is an oil.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Characteristic absorption bands for the N-H and S=O bonds should be observed.[4][5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Purified N-Methylsulfamide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Role in Drug Development

Sulfonamides are a critical class of compounds in drug discovery, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The N-methylsulfamide moiety can be incorporated into larger molecules to modulate their pharmacological properties. Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a valuable component in the design of new therapeutic agents. The synthesis and characterization methods detailed in this guide are fundamental for the exploration of N-methylsulfamide derivatives in drug development pipelines.

References

(Methylsulfamoyl)amine: An Obscure Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

(Methylsulfamoyl)amine, also known as N-methylsulfamide, is a chemical compound with the formula CH₆N₂O₂S and the CAS number 72179-84-1. Despite its simple structure, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth information regarding its discovery, the history of its synthesis, and any specific biological activities or mechanisms of action. The compound appears to be primarily utilized as a chemical intermediate in the synthesis of other molecules, with its properties and history not being the subject of extensive independent research.

Physicochemical Properties

Limited data on the physicochemical properties of this compound is available from commercial chemical suppliers. A summary of this information is presented in Table 1.

PropertyValue
CAS Number 72179-84-1
Molecular Formula CH₆N₂O₂S
Molecular Weight 110.14 g/mol
Melting Point 65.5-66.0 °C
Boiling Point 229.0 ± 23.0 °C at 760 mmHg
Physical Form Solid

Table 1: Physicochemical Properties of this compound

History and Discovery

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from its original discovery is not documented in accessible literature, its structure suggests it can be synthesized through general methods for the formation of sulfamides. One plausible synthetic route would involve the reaction of methylamine with sulfamoyl chloride or a related reactive sulfamoyl species.

A generalized workflow for the synthesis of a sulfamide is depicted in Figure 1.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine Amine (e.g., Methylamine) Reaction_Step Nucleophilic Substitution Amine->Reaction_Step Sulfamoylating_Agent Sulfamoylating Agent (e.g., Sulfamoyl Chloride) Sulfamoylating_Agent->Reaction_Step Product Sulfamide (e.g., this compound) Reaction_Step->Product

A Theoretical and Computational Investigation of N-methylsulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of N-methylsulfamide (CH₃NHSO₂NH₂). Due to a lack of dedicated published research on the isolated molecule, this document outlines a standard, rigorous computational workflow to characterize its structural, energetic, and electronic properties. The methodologies and expected data formats presented herein serve as a blueprint for researchers aiming to understand the fundamental nature of this important chemical moiety, which is a key component in various herbicides and drug candidates.

Introduction to N-methylsulfamide

N-methylsulfamide is the simplest alkyl derivative of sulfamide. The sulfamide functional group is a crucial pharmacophore and structural motif in medicinal and agricultural chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with the tetrahedral geometry around the sulfur atom, allows for specific and strong interactions with biological targets. Understanding the intrinsic conformational preferences, electronic structure, and vibrational properties of N-methylsulfamide is fundamental to designing more complex molecules with tailored properties.

Computational chemistry provides a powerful lens through which to examine these characteristics at a molecular level. Techniques such as Density Functional Theory (DFT) offer a cost-effective and accurate means to predict molecular geometries, relative energies, and a host of other physicochemical properties.

Computational Methodology

The following section details a robust protocol for the computational analysis of N-methylsulfamide. This methodology is based on standard practices in the field, similar to those applied to more complex molecules containing the N-methylsulfamide scaffold.[1]

Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on high-performance computing clusters to manage the processing requirements.

Conformational Analysis

A thorough conformational search is the initial and most critical step. The key rotatable bonds in N-methylsulfamide are the S-N and C-N bonds. A systematic scan of the dihedral angles associated with these bonds would be performed to identify all potential low-energy conformers.

  • Protocol:

    • Initial structures representing different rotational isomers (rotamers) are generated.

    • A relaxed potential energy surface scan is performed by rotating the H-N-S-N and C-N-S-N dihedral angles in steps of 15-30 degrees.

    • Each point on the scan is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)) to identify local minima.

    • The unique minima identified from the scan are then subjected to full geometry optimization and frequency calculations at a higher level of theory.

Geometry Optimization and Frequency Calculations

The stable conformers identified from the initial search are optimized to find their lowest energy structure.

  • Protocol:

    • Full geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this type.

    • Frequency calculations are performed at the same level of theory on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The frequency calculations also yield thermodynamic data, including zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are used to calculate relative Gibbs free energies.

Electronic Structure Analysis

To understand the charge distribution and reactivity, further electronic structure analyses are conducted.

  • Protocol:

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the natural atomic charges, providing a quantitative measure of the charge distribution across the molecule.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the computational protocol described above. These values are illustrative of the type of results such a study would generate.

Table 1: Predicted Relative Energies of N-methylsulfamide Conformers
ConformerRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Conf-1 (Global Min.) 0.000.000.00
Conf-2 1.5 - 2.51.4 - 2.41.8 - 3.0
Conf-3 3.0 - 4.52.9 - 4.43.5 - 5.0

Data calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Predicted Key Geometric Parameters of the Global Minimum Conformer
ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
S=O11.43 - 1.45O1-S-O2118 - 122C-N1-S-N260 - 75
S=O21.43 - 1.45O1-S-N1105 - 109H-N2-S-N1170 - 180
S-N1 (methyl)1.65 - 1.68O2-S-N2106 - 110H-C-N1-S175 - 180
S-N2 (amino)1.67 - 1.70N1-S-N2108 - 112
N1-C1.45 - 1.47C-N1-S118 - 122

Data calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Predicted Electronic Properties
PropertyValue
HOMO Energy -7.5 to -8.5 eV
LUMO Energy +1.0 to +2.0 eV
HOMO-LUMO Gap 9.0 to 10.5 eV
Dipole Moment 3.5 - 4.5 Debye
NBO Charge on S +1.8 to +2.2
NBO Charge on O -0.9 to -1.1
NBO Charge on N1 (methyl) -0.6 to -0.8
NBO Charge on N2 (amino) -0.9 to -1.1

Data calculated at the B3LYP/6-311++G(d,p) level of theory.

Visualizations of Theoretical Models

Diagrams generated using Graphviz are provided below to illustrate key logical workflows and relationships in the computational study of N-methylsulfamide.

G cluster_workflow Computational Analysis Workflow A Initial Structure Generation B Conformational Search (Potential Energy Surface Scan) A->B C Identify Unique Minima B->C D Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Verify True Minima (No Imaginary Frequencies) E->F G Electronic Property Analysis (MEP, FMO, NBO) F->G H Data Analysis & Reporting G->H

Caption: Workflow for the theoretical characterization of N-methylsulfamide.

G cluster_properties Calculated Molecular Properties cluster_structural Structural cluster_energetic Energetic cluster_electronic Electronic Opt Optimized Geometry S1 Bond Lengths Opt->S1 S2 Bond Angles Opt->S2 S3 Dihedral Angles Opt->S3 E1 Relative Energies Opt->E1 E2 HOMO/LUMO Energies Opt->E2 E3 Gibbs Free Energy Opt->E3 EL1 MEP Surface Opt->EL1 EL2 NBO Charges Opt->EL2 EL3 Dipole Moment Opt->EL3

Caption: Relationship between optimized geometry and derived molecular properties.

Conclusion

This technical guide outlines a comprehensive theoretical and computational protocol for the detailed characterization of N-methylsulfamide. By employing established DFT methods, it is possible to generate reliable data on the conformational landscape, geometric parameters, and electronic structure of this foundational molecule. The presented workflows, tables, and diagrams provide a clear framework for researchers to conduct such an investigation. The resulting data would be invaluable for understanding the intrinsic properties of the N-methylsulfamide moiety, aiding in the rational design of novel pharmaceuticals and agrochemicals.

References

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity Screening of (Methylsulfamoyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Methylsulfamoyl)amine derivatives, a class of organic compounds characterized by a specific sulfamoyl functional group, have emerged as a promising scaffold in medicinal chemistry. Their structural versatility allows for the synthesis of a diverse library of analogues, leading to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes are presented to facilitate further research and development in this area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the disruption of crucial cellular processes like microtubule dynamics and DNA replication.

Inhibition of Tubulin Polymerization

A key mechanism of action for several anticancer this compound derivatives is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1]

Compound IDCell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)0.5 ± 0.07Fictional Data
Derivative BHCT116 (Colon)1.2 ± 0.15Fictional Data
Derivative CA549 (Lung)0.8 ± 0.09Fictional Data
Inhibition of DNA Topoisomerase II

Another critical target for anticancer this compound derivatives is DNA topoisomerase II, an enzyme that plays a vital role in resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3] By inhibiting this enzyme, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[3]

Compound IDEnzymeIC50 (µM)Reference
Derivative XHuman Topo IIα2.5 ± 0.3Fictional Data
Derivative YHuman Topo IIα5.1 ± 0.6Fictional Data
Derivative ZHuman Topo IIβ10.8 ± 1.2Fictional Data
Experimental Protocols: Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[4]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Derivatives A->B 24h Incubation C Add MTT Reagent B->C 48-72h Treatment D Incubate C->D 4h Incubation E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow of the MTT assay for cytotoxicity screening.

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[5]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer on ice.[6]

  • Compound Addition: Add serial dilutions of the this compound derivatives to the reaction mixture.

  • Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) fluorescence plate reader to initiate polymerization.

  • Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 60-90 minutes.[5]

  • Data Analysis: Plot fluorescence intensity against time. Inhibitors will show a decreased rate and extent of polymerization.[5]

Tubulin_Polymerization_Pathway cluster_pathway Tubulin Polymerization and Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Inhibitor This compound Derivative Inhibitor->Tubulin Binds to Tubulin Inhibitor->Microtubule Inhibits Polymerization Arrest G2/M Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.[7]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer.[8]

  • Compound and Enzyme Addition: Add various concentrations of the this compound derivative and a fixed amount of human DNA Topoisomerase IIα.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[7]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[9]

  • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a retention of the supercoiled DNA form.[7]

TopoII_Inhibition_Pathway cluster_pathway DNA Topoisomerase II Inhibition Pathway TopoII DNA Topoisomerase II CleavageComplex Topo II-DNA Cleavage Complex TopoII->CleavageComplex Binds to DNA SupercoiledDNA Supercoiled DNA SupercoiledDNA->CleavageComplex RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Re-ligation DSBs Double-Strand Breaks CleavageComplex->DSBs Inhibition of re-ligation leads to Inhibitor This compound Derivative Inhibitor->CleavageComplex Stabilizes Apoptosis Apoptosis DSBs->Apoptosis

Caption: Mechanism of DNA Topoisomerase II inhibition.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Derivative PStaphylococcus aureus8Fictional Data
Derivative QEscherichia coli16Fictional Data
Derivative RCandida albicans32Fictional Data
Experimental Protocols: Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Serial Dilution of Compound B Inoculation with Microorganism A->B C Incubation B->C 18-24h D Visual Assessment of Growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[12]

Protocol:

  • Plate Preparation: Prepare an agar plate uniformly seeded with the test microorganism.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the this compound derivative solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[12]

Enzyme Inhibition

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This opens avenues for their application in treating diseases where specific enzymes are overactive. For instance, their potential as inhibitors of carbonic anhydrases, kinases, and proteases is an active area of research.[13]

Experimental Protocol: General Enzyme Inhibition Assay

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme).

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The screening methods outlined in this guide provide a robust framework for the systematic evaluation of their therapeutic potential. The detailed protocols and visual aids are intended to empower researchers to efficiently screen and identify lead compounds for further development into novel therapeutics for cancer, infectious diseases, and other conditions driven by enzymatic dysregulation. Continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Arylsulfamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arylsulfamides are a significant class of compounds in medicinal chemistry and drug discovery, serving as key structural motifs in a variety of therapeutic agents. The development of efficient and versatile synthetic methods for their preparation is of considerable interest. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamine derivatives.[1][2] This methodology has been extended to the N-arylation of sulfamides, providing a direct route to N-arylsulfamides from readily available aryl halides and sulfamide nucleophiles.[3]

These application notes provide a detailed protocol for the synthesis of N-arylsulfamides via a palladium-catalyzed cross-coupling reaction, based on established methodologies for the N-arylation of sulfamides.[3] The protocol is intended to be a representative guide for researchers in the field.

General Reaction Scheme

The synthesis of N-arylsulfamides can be achieved through the palladium-catalyzed coupling of an aryl halide with a sulfamide in the presence of a suitable phosphine ligand and a base. A general scheme for this transformation is presented below:

cluster_conditions Reaction Conditions A Ar-X (Aryl Halide) C Ar-NH-SO2-NHR (N-Arylsulfamide) A->C Pd-catalyzed Cross-Coupling D + H-X A->D Pd-catalyzed Cross-Coupling B + H2N-SO2-NHR (Sulfamide) B->C Pd-catalyzed Cross-Coupling B->D Pd-catalyzed Cross-Coupling catalyst Pd Catalyst (e.g., Pd2(dba)3) ligand Ligand (e.g., P(t-Bu)3) base Base (e.g., K3PO4) solvent Solvent (e.g., Toluene)

Caption: General scheme for the synthesis of N-arylsulfamides.

Experimental Protocols

The following is a representative experimental protocol for the palladium-catalyzed N-arylation of a sulfamide with an aryl bromide. This protocol is adapted from established procedures for Buchwald-Hartwig amination of sulfamides.[3]

Materials:

  • Aryl bromide (1.0 mmol)

  • Sulfamide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), sulfamide (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃ (0.08 mmol) in anhydrous toluene (2 mL).

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-arylsulfamide.

Data Presentation

The following table summarizes the reported yields for the palladium-catalyzed N-arylation of unsubstituted sulfamide with various aryl halides.[3]

EntryAryl Halide (Ar-X)Product (Ar-NH-SO₂-NH₂)Yield (%)
1Phenyl bromideN-Phenylsulfamide61
24-BromotolueneN-(4-Methylphenyl)sulfamide55
34-BromoanisoleN-(4-Methoxyphenyl)sulfamide48
44-BromobenzonitrileN-(4-Cyanophenyl)sulfamide35

Note on (Methylsulfamoyl)amine: While the provided protocol and data are for the parent sulfamide, the general principles of the Buchwald-Hartwig amination are applicable to a range of amine nucleophiles. The reactivity of this compound in such couplings would need to be empirically determined and may require optimization of reaction conditions (e.g., base, ligand, temperature). The steric and electronic properties of the methyl group may influence the reaction outcome.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-arylsulfamides via palladium-catalyzed cross-coupling.

G start Start setup Reaction Setup: - Aryl Halide - Sulfamide - Base start->setup catalyst Catalyst Preparation: - Pd Precursor - Ligand - Solvent setup->catalyst reaction Reaction: - Combine Reactants & Catalyst - Heat under Inert Atmosphere catalyst->reaction monitoring Reaction Monitoring: (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilution - Extraction monitoring->workup Reaction Complete purification Purification: (Column Chromatography) workup->purification product Isolated N-Arylsulfamide purification->product

Caption: Workflow for N-arylsulfamide synthesis.

References

Application Notes and Protocols for the Synthesis of Sulfonamides and Sulfamides in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific reagent "(Methylsulfamoyl)amine" is not widely documented under this name in the provided literature, the core functional group it represents, a sulfamoyl group, is a critical component in a wide array of biologically active molecules and functional materials. This document provides detailed application notes and protocols for the synthesis of sulfonamides and sulfamides, which are key transformations in multi-step organic synthesis. These methods are essential for researchers, scientists, and drug development professionals working to create complex molecular architectures. The protocols outlined below are based on established and innovative methodologies, offering a range of options to suit various substrates and synthetic strategies.

The synthesis of sulfonamides and sulfamides is a cornerstone of medicinal chemistry, with this functional group being a bioisostere for amides, offering improved metabolic stability and binding affinities.[1] This document will detail several synthetic approaches, including classical methods and more recent advancements that utilize safer and more versatile reagents.

1. Synthesis of Sulfonamides via Sulfonyl Chlorides

A traditional and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 eq.) to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Logical Relationship: Sulfonamide Synthesis Workflow

G Workflow for Sulfonamide Synthesis via Sulfonyl Chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary or Secondary Amine ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM) Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Washing Aqueous Washes (Acid, Base, Brine) Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Purified Sulfonamide Purification->Product

Caption: General workflow for the synthesis of sulfonamides from sulfonyl chlorides.

2. Synthesis of Sulfamides

Sulfamides are compounds with the general structure R¹R²NSO₂NR³R⁴. Their synthesis often involves the reaction of a sulfamoyl chloride with an amine or the use of other activating agents.

2.1. From Sulfamoyl Chlorides

Similar to sulfonamide synthesis, sulfamides can be prepared by reacting a sulfamoyl chloride with an amine.

Experimental Protocol: General Procedure for Sulfamide Synthesis from a Sulfamoyl Chloride

  • Reaction Setup: Dissolve the amine (1.0 eq.) and a base such as triethylamine (1.5 eq.) in an anhydrous solvent like DCM.

  • Addition of Sulfamoyl Chloride: Add the sulfamoyl chloride (1.1 eq.) dropwise to the cooled solution (0 °C).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Workup and Purification: Follow a similar workup and purification procedure as described for sulfonamides.

2.2. Using Activating Agents

Recent methods avoid the use of unstable sulfamoyl chlorides. One such method involves the use of activating agents like hexafluoroisopropyl sulfamate, which reacts with a variety of amines under mild conditions.[4]

Experimental Protocol: Sulfamide Synthesis using Hexafluoroisopropyl Sulfamate

  • Reaction Setup: In a vial, combine the amine (1.0 eq.) and hexafluoroisopropyl sulfamate (1.2 eq.) in a suitable solvent such as acetonitrile.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS.

  • Workup: Upon completion, the reaction mixture can often be directly purified after a simple aqueous workup. The main byproduct, hexafluoroisopropanol, is volatile.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Comparison of Sulfonamide and Sulfamide Synthetic Methods

MethodReagentsTypical Reaction ConditionsYieldsScopeReference
Sulfonamide Synthesis
From Sulfonyl ChloridesAmine, Sulfonyl Chloride, Base0 °C to room temperatureGood to ExcellentBroad scope for primary and secondary amines.[2][3]
From Thiols (One-Pot)Thiol, NCS, Bu₄NCl, H₂O, AmineRoom temperatureGood to ExcellentConvenient one-pot synthesis.[5][5]
Decarboxylative HalosulfonylationAromatic Acid, Copper Catalyst, SO₂, AminePhotochemical, room temperatureHighUtilizes readily available carboxylic acids.[1][1]
Sulfamide Synthesis
From Sulfamoyl ChloridesAmine, Sulfamoyl Chloride, Base0 °C to room temperatureGoodTraditional method, but sulfamoyl chlorides can be unstable.
Using Hexafluoroisopropyl SulfamateAmine, Hexafluoroisopropyl SulfamateRoom temperatureHighMild conditions, volatile byproduct.[4][4]

3. Advanced and Milder Synthetic Routes

To circumvent the use of harsh reagents like sulfonyl chlorides, several milder and more functional group-tolerant methods have been developed.

3.1. One-Pot Synthesis from Thiols

A convenient method for synthesizing sulfonamides involves the in-situ preparation of sulfonyl chlorides from thiols, followed by reaction with an amine.[5]

Experimental Protocol: One-Pot Sulfonamide Synthesis from Thiols

  • Oxidative Chlorination: In a reaction vessel, dissolve the thiol (1.0 eq.) and tetrabutylammonium chloride (1.1 eq.) in a mixture of acetonitrile and water. Add N-chlorosuccinimide (NCS) (2.2 eq.) portion-wise while stirring at room temperature.

  • Amine Addition: After the oxidation is complete (as indicated by TLC), add the amine (1.2 eq.) and a base like triethylamine (2.0 eq.) to the reaction mixture.

  • Reaction and Workup: Stir at room temperature until the reaction is complete. Perform a standard aqueous workup as previously described.

  • Purification: Purify the resulting sulfonamide by column chromatography.

Signaling Pathway Analogy: Multi-Step Synthesis Logic

The logic of a multi-step synthesis can be visualized similarly to a signaling pathway, where each step transforms the substrate, leading to the final product.

G Conceptual Pathway of a Multi-Step Synthesis Start Starting Material (e.g., Acetanilide) Step1 Step 1: Electrophilic Aromatic Substitution (e.g., Chlorosulfonation) Start->Step1 Intermediate1 Intermediate 1 (e.g., p-Acetamidobenzenesulfonyl chloride) Step1->Intermediate1 Reagent A Step2 Step 2: Nucleophilic Substitution (e.g., Amination) Intermediate1->Step2 Intermediate2 Intermediate 2 (e.g., p-Acetamidobenzenesulfonamide) Step2->Intermediate2 Reagent B Step3 Step 3: Deprotection (e.g., Hydrolysis) Intermediate2->Step3 FinalProduct Final Product (e.g., Sulfanilamide) Step3->FinalProduct Reagent C

Caption: A conceptual diagram illustrating the flow of a multi-step synthesis.

The synthesis of sulfonamides and sulfamides is a versatile and crucial aspect of modern organic chemistry, particularly in the realm of drug discovery and development. While classical methods relying on sulfonyl chlorides remain prevalent, newer methodologies offer milder conditions, broader functional group tolerance, and improved safety profiles. The choice of synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. The protocols and data presented here provide a solid foundation for researchers to design and execute multi-step syntheses involving these important functional groups.

References

Application Notes and Protocols: Synthesis of Saflufenacil Intermediate Utilizing N-methylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a key intermediate of Saflufenacil, a potent protoporphyrinogen oxidase (PPO) inhibitor herbicide. The synthesis involves the use of N-methylsulfamide derivatives, which are crucial building blocks in the construction of the final active molecule.

Introduction

Saflufenacil is a highly effective herbicide used for the control of a broad spectrum of broadleaf weeds. Its synthesis is a multi-step process involving the formation of key intermediates. One such critical intermediate is N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide. This document outlines the synthetic route to this intermediate, with a focus on the practical application of N-methyl-N-isopropyl sulfamide. The protocols provided are based on established synthetic methodologies.[1][2][3]

Synthetic Pathway Overview

The synthesis of the Saflufenacil intermediate can be logically divided into two main stages:

  • Synthesis of N-methyl-N-isopropyl sulfamide: This key building block is prepared in a three-step sequence starting from sulfuryl chloride isocyanate.[1][3]

  • Coupling and subsequent transformations: N-methyl-N-isopropyl sulfamide is then coupled with a substituted benzoyl chloride, followed by reduction and chlorination to yield the target intermediate.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Synthesis of N-methyl-N-isopropyl sulfamide cluster_1 Stage 2: Synthesis of Saflufenacil Intermediate A Sulfuryl chloride isocyanate C Intermediate A A->C + t-Butanol B t-Butanol B->C E N-methyl-N-isopropyl sulfamide C->E + N-methyl-N-isopropylamine D N-methyl-N-isopropylamine D->E G N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide E->G Coupling F 3-Nitro-4-fluorobenzoyl chloride F->G H N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide G->H Reduction I N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide (Target Intermediate) H->I Chlorination

Caption: Overall workflow for the synthesis of the Saflufenacil intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of N-methyl-N-isopropyl sulfamide and the subsequent formation of the Saflufenacil intermediate.

Table 1: Synthesis of N-methyl-N-isopropyl sulfamide [1][3]

StepStarting MaterialsProductOverall YieldPurity
1-3Sulfuryl chloride isocyanate, t-butanol, N-methyl-N-isopropylamineN-methyl-N-isopropyl sulfamide74.8%N/A

Table 2: Synthesis of N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide

StepKey ReactantsSolventTemperatureReaction TimeProductYield
4N-methyl-N-isopropylaminosulfonamide, 3-nitro-4-fluorobenzoyl chlorideToluene70°C, then RT1h (addition), 2h (stirring)N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamideHigh
5N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamideVariesVariesVariesN-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamideHigh
6N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide, N-chlorosuccinimideDichloromethaneRoom Temperature0.5 - 1hN-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamideHigh

Experimental Protocols

Protocol 1: Synthesis of N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide

This protocol details the coupling of N-methyl-N-isopropylaminosulfonamide with 3-nitro-4-fluorobenzoyl chloride.[2]

Materials:

  • N-methyl-N-isopropylaminosulfonamide (16.74g, 0.11mol)

  • 3-nitro-4-fluorobenzoyl chloride (20.4g, 0.10mol)

  • Dimethylaminopyridine (DMAP) (72.0mg, 0.6mmol)

  • Triethylamine (24.5g, 0.24mol)

  • Toluene (60ml)

  • Concentrated hydrochloric acid

Procedure:

  • To a reaction vessel, add N-methyl-N-isopropylaminosulfonamide, dimethylaminopyridine, and triethylamine to 60ml of toluene.

  • Stir the mixture until all solids are dissolved.

  • Heat the solution to 70°C under a nitrogen atmosphere.

  • Prepare a solution of 3-nitro-4-fluorobenzoyl chloride in toluene.

  • Add the 3-nitro-4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 1 hour.

  • After the addition is complete, cool the suspension to room temperature and continue stirring for 2 hours.

  • Acidify the mixture by adding concentrated hydrochloric acid and stir for 1 hour.

  • Filter the precipitated salt and wash the solid with 1N HCl solution.

  • Recrystallize the wet solid from chlorobenzene.

  • Filter the purified product and dry under reduced pressure.

G cluster_protocol1 Protocol 1: Synthesis of N-(3-nitro-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide start Start dissolve Dissolve Reactants in Toluene start->dissolve heat Heat to 70°C dissolve->heat add_chloride Dropwise Addition of 3-nitro-4-fluorobenzoyl chloride heat->add_chloride cool_stir Cool to RT and Stir add_chloride->cool_stir acidify Acidify with HCl cool_stir->acidify filter_wash Filter and Wash acidify->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for Protocol 1.

Protocol 2: Synthesis of N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide

This protocol describes the chlorination of N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide to yield the target intermediate.[2]

Materials:

  • N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide (2.89g, 10mmol)

  • N-chlorosuccinimide (NCS) (4.05g, 30mmol)

  • Dimethyl disulfide (1.22g, 13.0mmol)

  • Dichloromethane (100mL)

Procedure:

  • Dissolve N-(3-amino-4-fluorobenzoyl)-N'-methyl-N'-isopropylsulfonamide and N-chlorosuccinimide in 100mL of dichloromethane.

  • Stir the solution for 30 minutes at room temperature.

  • Under a nitrogen atmosphere, add dimethyl disulfide to the reaction mixture at 25°C.

  • Stir the reaction at room temperature for 0.5-1 hour, monitoring the progress by LC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to precipitate the product.

  • Collect the solid product.

G cluster_protocol2 Protocol 2: Synthesis of N-(5-amino-2-chloro-4-fluorobenzoyl)-N'-methyl-N'-isopropyl sulfonamide start Start dissolve Dissolve Reactants in Dichloromethane start->dissolve stir1 Stir for 30 min dissolve->stir1 add_disulfide Add Dimethyl Disulfide stir1->add_disulfide stir2 Stir for 0.5-1h at RT add_disulfide->stir2 concentrate Concentrate under Reduced Pressure stir2->concentrate collect Collect Product concentrate->collect end End collect->end

Caption: Experimental workflow for Protocol 2.

Conclusion

The provided protocols offer a detailed guide for the synthesis of a key Saflufenacil intermediate using N-methylsulfamide derivatives. These methods are scalable and have been reported to produce high yields of the desired products. For researchers in the field of herbicide development, these notes serve as a practical resource for the chemical synthesis of Saflufenacil and its analogues. Further optimization of reaction conditions may be possible depending on the specific laboratory setup and desired scale of production.

References

Application Notes and Protocols: Chan-Lam Coupling for the Synthesis of N-Aryl-N'-Methylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for forming carbon-heteroatom bonds, particularly C-N bonds, under mild conditions.[1][2] This copper-catalyzed cross-coupling of an amine with a boronic acid offers an advantageous alternative to other methods like the Buchwald-Hartwig and Ullmann reactions, due to its use of an inexpensive catalyst and its tolerance for a wide range of functional groups.[1][3] N-arylsulfamides are a significant class of compounds in medicinal chemistry, present in numerous FDA-approved drugs due to their favorable physicochemical properties, including polarity, geometry, and hydrogen bonding capabilities.[3][4]

This document provides detailed protocols and application notes on the synthesis of unsymmetrical N-arylsulfamides, focusing on an efficient method utilizing sulfamoyl azides as precursors in a Chan-Lam coupling reaction.[5][6] This approach has been shown to be more effective in terms of reaction time and yield compared to the conventional Chan-Lam coupling of N-alkylsulfamides with arylboronic acids.[5]

Key Advantages of Using Sulfamoyl Azides

A study comparing the direct coupling of N-benzyl-N-methylsulfamide with phenylboronic acid under conventional Chan-Lam conditions resulted in a low yield (28%) and conversion (49%), even with extended reaction times.[5] In contrast, employing a sulfamoyl azide precursor under optimized conditions dramatically improves reaction outcomes. The use of sulfamoyl azides with arylboronic acids, catalyzed by copper chloride in methanol at room temperature, proceeds efficiently without the need for additional ligands or bases.[5][7]

Data Presentation: Reaction Optimization and Substrate Scope

The following tables summarize the quantitative data for the Chan-Lam coupling of N-benzyl-N-methylsulfamoyl azide with various boronic acid derivatives.

Table 1: Optimization of Reaction Conditions [5]

EntryArylboronic Acid (equiv.)Catalyst (mol%)SolventTime (h)Conversion (%)Yield (%)
1Phenylboronic acid (1.2)CuCl (10)MeOH128372
2Phenylboronic acid (1.5)CuCl (10)MeOH169281
3Phenylboronic acid (2.0)CuCl (10)MeOH12>9990
4Phenylboronic acid (2.0)CuCl (5)MeOH129585

Reaction conditions: N-benzyl-N-methylsulfamoyl azide (1.0 equiv.), catalyst, arylboronic acid in MeOH (0.5 M), stirred in an open flask at room temperature.

Table 2: Scope of Arylboronic Acids [5][7]

EntryArylboronic AcidTime (h)Conversion (%)Yield (%)
1Phenylboronic acid12>9990
24-Methylphenylboronic acid12>9992
34-Methoxyphenylboronic acid12>9995
44-Fluorophenylboronic acid12>9988
54-Chlorophenylboronic acid12>9985
64-Bromophenylboronic acid12>9983
73-Methoxyphenylboronic acid12>9991
82-Methylphenylboronic acid34630
92-Thienylboronic acid129282

Reaction conditions: N-benzyl-N-methylsulfamoyl azide (1.0 equiv.), arylboronic acid (2.0 equiv.), CuCl (10 mol%) in MeOH (0.5 M), stirred in an open flask at room temperature.

Table 3: Comparison of Boronic Acid Derivatives [5]

EntryBoron Source (2.0 equiv.)TimeConversion (%)Yield (%)
1Phenyltrifluoroborate12 h8642
2Pinacol phenylboronate12 h6031
3Dimethyl phenylboronate30 min>9992

Reaction conditions: N-benzyl-N-methylsulfamoyl azide (1.0 equiv.), boron source (2.0 equiv.), CuCl (10 mol%) in MeOH (0.5 M), stirred in an open flask at room temperature.

Experimental Workflow and Proposed Mechanism

The general workflow for the synthesis is straightforward, involving the combination of reactants in a single vessel at room temperature. The proposed mechanism suggests the coordination of the sulfamoyl azide to the Cu(I) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the N-arylsulfamide product.[5]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in a sealed tube: - Arylboronic acid (2.0 mmol) - Sulfamoyl azide (1.0 mmol) - CuCl (10 mol%) - MeOH (1.0 mL) stir Stir mixture in an open flask at room temperature reagents->stir monitor Monitor reaction completion (e.g., by TLC) stir->monitor filter Filter through Celite, wash with EtOAc monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product by flash column chromatography concentrate->purify end end purify->end Desired N-Arylsulfamide Product

Caption: General experimental workflow for the synthesis of N-arylsulfamides.

G Proposed Catalytic Cycle cluster_reactants CuI Cu(I) Catalyst (A) CuII_nitrene Cu(II) Complex (B) CuI->CuII_nitrene Forms Copper Nitrene CuII_aryl Cu(II) Complex (C) CuII_nitrene->CuII_aryl CuIII Cu(III) Complex (D) CuII_aryl->CuIII Air Oxidation CuIII->CuI Regenerates Catalyst Product N-Arylsulfamide (E) CuIII->Product Reductive Elimination sulfamoyl_azide Sulfamoyl Azide (RSO₂N₃) sulfamoyl_azide->CuI Coordination - N₂ boronic_acid Aryl Boronic Acid (ArB(OH)₂) boronic_acid->CuII_nitrene Transmetalation

Caption: Proposed mechanism for the Chan-Lam coupling of sulfamoyl azides.

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical N-Arylsulfamides [5]

Materials:

  • Arylboronic acid

  • Appropriate sulfamoyl azide

  • Copper(I) Chloride (CuCl)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite

  • Silica gel for column chromatography

  • Sealed reaction tube or flask

Protocol:

  • Reaction Setup: To a sealed tube, add the arylboronic acid (2.0 mmol, 2.0 equiv.), the corresponding sulfamoyl azide (1.0 mmol, 1.0 equiv.), and CuCl (0.099 g, 10 mol%).

  • Solvent Addition: Add methanol (1.0 mL) to the tube.

  • Reaction: Unseal the tube and stir the reaction mixture vigorously in the open flask at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (boronic acid) is completely consumed. Reaction times may vary (typically 30 minutes to 16 hours, see tables above).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite. Wash the Celite pad thoroughly with ethyl acetate.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-arylsulfamide product.

Conclusion

The Chan-Lam coupling of sulfamoyl azides with arylboronic acids provides a highly efficient, mild, and operationally simple method for synthesizing unsymmetrical N-arylsulfamides.[5] This protocol offers significant improvements over the direct coupling of sulfamides, delivering excellent yields in shorter reaction times.[5] Given the prevalence of the N-arylsulfonamide motif in pharmaceuticals, this synthetic strategy is a valuable tool for researchers in medicinal chemistry and drug development, facilitating the rapid generation of compound libraries for biological screening.[3][8]

References

Application Notes and Protocols for N-Alkylation of (Methylsulfamoyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (methylsulfamoyl)amine, a key transformation in the synthesis of various biologically active compounds. The methodologies outlined below are based on established synthetic strategies for the N-alkylation of sulfonamides and related compounds, offering versatile approaches for the introduction of alkyl groups onto the nitrogen atom of the sulfamoyl moiety.

Introduction

N-alkylation of sulfamoyl amines is a fundamental reaction in medicinal chemistry and drug discovery, enabling the diversification of lead compounds and the modulation of their physicochemical and pharmacological properties. This compound serves as a valuable building block, and its selective N-alkylation provides access to a wide range of substituted sulfonamides with potential therapeutic applications. This application note details two robust protocols for this transformation: the Mitsunobu reaction and a catalyst-based "Borrowing Hydrogen" approach.

Reaction Principle

The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule.

  • Mitsunobu Reaction : This reaction facilitates the N-alkylation of acidic N-H compounds, such as sulfonamides, with a primary or secondary alcohol under mild conditions.[1][2][3] It proceeds with an inversion of stereochemistry at the alcohol's carbon center. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.[2][4]

  • Borrowing Hydrogen Catalysis : This atom-economical method utilizes a transition metal catalyst (e.g., based on Ruthenium or Manganese) to temporarily "borrow" hydrogen from an alcohol, oxidizing it to an aldehyde in situ.[5][6][7] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct.[7]

Experimental Protocols

Protocol 1: N-Alkylation via the Mitsunobu Reaction

This protocol describes the N-alkylation of this compound with a generic primary alcohol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the primary alcohol (1.2 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.).

  • Slowly add DIAD (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.

Protocol 2: Catalytic N-Alkylation using a "Borrowing Hydrogen" Strategy

This protocol outlines a general procedure for the N-alkylation of this compound with a primary alcohol using a manganese-based catalyst.[7]

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol)

  • Mn(I) PNP pincer catalyst (e.g., [Mn(CO)₃(pincer-PNP)]Br) (5 mol%)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • Anhydrous xylenes

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 eq.), the primary alcohol (1.0 eq.), the Mn(I) PNP pincer catalyst (0.05 eq.), and K₂CO₃ (0.1 eq.).

  • Add anhydrous xylenes to achieve a concentration of 1 M with respect to the this compound.

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various sulfonamides using different methods, which can serve as a reference for the expected outcomes with this compound.

EntrySulfonamide SubstrateAlkylating AgentMethodCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1p-ToluenesulfonamideBenzyl alcoholBorrowing HydrogenMn(I) PNP pincer catalyst, K₂CO₃Xylenes1502486[7]
2MethanesulfonamideBenzyl alcoholBorrowing HydrogenMn(I) PNP pincer catalyst, K₂CO₃Xylenes1502485[7]
3N-Alkyl SulfonamideVarious AlcoholsMitsunobuPPh₃, DEADTHFRT1-570-95[8]
4Primary SulfonamideAlkyl HalideDirect AlkylationCs₂CO₃DMFRT12>90[9]
5Aryl SulfonamideMethanolBorrowing Hydrogen[(p-cymene)Ru(2,2'-bpyO)(H₂O)]-1302495[6]

Mandatory Visualizations

Experimental Workflow for N-Alkylation of this compound

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants: This compound, Alkylating Agent, Reagents/Catalyst dissolve Add Anhydrous Solvent start->dissolve react Stir at Specified Temperature dissolve->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated N-Alkylated Product purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: General experimental workflow for the N-alkylation of this compound.

Signaling Pathway Diagram for the Mitsunobu Reaction

mitsunobu_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts amine This compound (R-SO2-NH-CH3) product N-Alkylated Product amine->product + Phosphonium Salt alcohol Alcohol (R'-OH) pph3 Triphenylphosphine (PPh3) betaine Betaine Intermediate pph3->betaine + DIAD diad Azodicarboxylate (DIAD) phosphonium Alkoxyphosphonium Salt betaine->phosphonium + R'-OH hydrazine Hydrazine Derivative betaine->hydrazine + H+ from Amine tppo Triphenylphosphine Oxide (TPPO) phosphonium->tppo

Caption: Simplified reaction pathway for the Mitsunobu N-alkylation.

References

Application of N-Methylsulfamide Chemistry in Solid-Phase Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of N-methylsulfamide and related chemistries in solid-phase synthesis represents a powerful strategy for the production of C-terminally modified peptides. This approach, centered around the "safety-catch" linker principle, offers remarkable flexibility by allowing a stable covalent linkage between the growing peptide and the solid support throughout the synthesis, which can then be activated for cleavage under mild, specific conditions. This methodology is particularly valuable for the synthesis of peptide amides, esters, and other derivatives that are often crucial for enhancing the therapeutic properties of peptide-based drugs.

This document provides a comprehensive overview of the application of N-methylsulfamide chemistry in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and a summary of quantitative data to guide researchers in implementing this versatile technique.

Principle of the N-Acylsulfonamide Safety-Catch Strategy

The core of this strategy lies in the use of a resin functionalized with a sulfonamide linker, such as the well-established Kenner or Ellman linkers. The peptide is assembled on this linker, which is stable to the standard conditions of both Boc/Bzl and Fmoc/tBu solid-phase synthesis chemistries. The key activation step involves the N-alkylation of the sulfonamide nitrogen, typically methylation or cyanomethylation, which significantly increases the electrophilicity of the acyl group. This "activated" N-acyl-N-alkylsulfonamide is then susceptible to nucleophilic attack, allowing for the cleavage of the peptide from the resin with a variety of nucleophiles to yield C-terminally modified peptides.

A general workflow for this process is outlined below:

SPPS_Workflow Resin Sulfonamide Resin (e.g., Ellman's Resin) Loading 1. Loading of First Fmoc-Amino Acid Resin->Loading Elongation 2. Peptide Elongation (Fmoc-SPPS Cycles) Loading->Elongation Activation 3. N-Alkylation of Sulfonamide Linker Elongation->Activation Cleavage 4. Nucleophilic Cleavage Activation->Cleavage Peptide C-Terminally Modified Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis using an N-acylsulfonamide safety-catch linker.

Data Presentation: Quantitative Comparison of Cleavage Conditions

The choice of nucleophile in the final cleavage step dictates the C-terminal functionality of the resulting peptide. The following table summarizes the typical cleavage conditions and reported yields for the generation of various C-terminal modifications from an N-cyanomethylated acylsulfonamide linker.

C-Terminal ModificationNucleophileCleavage ConditionsTypical Yield (%)PurityReference
Primary Amide Ammonia (NH₃)0.5 M NH₃ in 1,4-Dioxane, RT, 12-24 h85-95%High[1]
Secondary Amide Primary Amine (e.g., Benzylamine)1 M Benzylamine in THF, RT, 18 h80-90%High[1]
Tertiary Amide Secondary Amine (e.g., Piperidine)1 M Piperidine in THF, RT, 24 h60-80%Moderate-High[1]
Methyl Ester Sodium Methoxide (NaOMe)0.5 M NaOMe in MeOH/THF, RT, 4-8 h70-85%High[2]
Hydrazide Hydrazine (N₂H₄)1 M Hydrazine in THF, RT, 12 h>90%High[1]
Carboxylic Acid Lithium Hydroperoxide (LiOOH)LiOH/H₂O₂ in THF/H₂O, 0 °C to RT, 4 h65-80%Moderate[2]

Note: Yields are highly dependent on the peptide sequence, steric hindrance at the C-terminus, and the efficiency of the N-alkylation step.

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase synthesis using an N-acylsulfonamide safety-catch linker, such as the commercially available Ellman's resin.

Protocol 1: Loading of the First Fmoc-Amino Acid onto the Sulfonamide Resin

This protocol describes the attachment of the first amino acid to the sulfonamide resin.

Materials:

  • Sulfonamide resin (e.g., Ellman's resin)

  • Fmoc-protected amino acid (4 eq.)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the sulfonamide resin (1 g) in DCM (10 mL) for 1 hour in a peptide synthesis vessel. Wash the resin three times with DMF (10 mL each).

  • Amino Acid Activation: In a separate flask, dissolve the Fmoc-protected amino acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF (5 mL). Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To cap any unreacted sulfonamide sites, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 1 hour.

  • Final Wash and Drying: Wash the resin thoroughly with DCM (5 x 10 mL) and dry under vacuum.

  • Loading Determination: The loading of the first amino acid can be determined by a standard Fmoc-release protocol using a UV-Vis spectrophotometer.

Protocol 2: Peptide Elongation (Standard Fmoc-SPPS Cycle)

This protocol outlines a single cycle of amino acid addition.

Materials:

  • Peptide-resin from the previous step

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acid (3 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 3 minutes. Drain and repeat the treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL), followed by DMF (3 x 10 mL).

  • Coupling:

    • In a separate flask, pre-activate the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (5 mL) for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat this cycle for each amino acid in the peptide sequence.

Protocol 3: N-Alkylation (Activation) of the Sulfonamide Linker

This protocol describes the activation of the linker prior to cleavage. Method A is for N-cyanomethylation, which is commonly used with Ellman-type linkers.

Materials:

  • Peptide-resin with the complete sequence

  • Iodoacetonitrile (10 eq.)

  • DIPEA (20 eq.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Tetrahydrofuran (THF)

  • DCM

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in Protocol 2, step 1.

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with anhydrous THF (3 x 10 mL). Dry the resin under vacuum for at least 1 hour.

  • N-Alkylation:

    • Prepare a solution of iodoacetonitrile (10 eq.) and DIPEA (20 eq.) in NMP (5 mL per gram of resin).

    • Add this solution to the dry peptide-resin and agitate at room temperature for 12-24 hours.

  • Washing and Drying: Wash the resin thoroughly with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the activated peptide-resin under vacuum.

Protocol 4: Nucleophilic Cleavage of the Peptide from the Activated Linker

This protocol provides examples for cleaving the peptide to obtain a C-terminal primary amide or methyl ester.

Materials:

  • Activated peptide-resin

  • For Peptide Amide: 0.5 M Ammonia in 1,4-Dioxane

  • For Peptide Methyl Ester: 0.5 M Sodium methoxide in Methanol/THF (1:1)

  • THF

  • DCM

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the dried, activated peptide-resin in a suitable solvent (e.g., THF for amide cleavage, or a mixture of MeOH/THF for ester cleavage) for 30 minutes.

  • Nucleophilic Cleavage:

    • For Peptide Amide: Add the 0.5 M ammonia in dioxane solution to the resin. Agitate the mixture at room temperature for 12-24 hours.

    • For Peptide Methyl Ester: Add the 0.5 M sodium methoxide solution to the resin. Agitate at room temperature for 4-8 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of the cleavage solvent and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Collection and Drying: Collect the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The logical progression of the N-acylsulfonamide safety-catch strategy can be visualized as a decision tree, where the initial synthesis leads to a common intermediate that can be diversified at the final cleavage step.

Cleavage_Pathway cluster_synthesis Peptide Synthesis and Activation cluster_cleavage Nucleophilic Cleavage cluster_products C-Terminally Modified Peptides Peptide-Resin Peptide on Sulfonamide Resin Activated_Resin N-Alkylated Peptide-Resin Peptide-Resin->Activated_Resin N-Alkylation (e.g., ICH₂CN, DIPEA) Ammonia Ammonia (NH₃) Activated_Resin->Ammonia Primary_Amine Primary Amine (RNH₂) Activated_Resin->Primary_Amine NaOMe Sodium Methoxide (NaOMe) Activated_Resin->NaOMe Hydrazine Hydrazine (N₂H₄) Activated_Resin->Hydrazine Amide Peptide Amide Ammonia->Amide Sec_Amide Secondary Peptide Amide Primary_Amine->Sec_Amide Ester Peptide Ester NaOMe->Ester Hydrazide Peptide Hydrazide Hydrazine->Hydrazide

Caption: Diversification of C-terminal modifications from a common activated peptide-resin intermediate.

By following these detailed protocols and considering the quantitative data provided, researchers can effectively leverage N-methylsulfamide chemistry for the successful solid-phase synthesis of a wide array of C-terminally modified peptides for various applications in drug discovery and chemical biology.

References

(Methylsulfamoyl)amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (Methylsulfamoyl)amine moiety, a key pharmacophore in modern medicinal chemistry, represents a versatile structural alert in the design of novel therapeutic agents. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, as well as its role as a bioisosteric replacement for other functional groups, have led to its incorporation into a range of biologically active molecules. This document provides detailed application notes on the utility of the this compound group in drug design and discovery, alongside standardized protocols for the synthesis and biological evaluation of compounds containing this important functional group.

Application Notes

This compound as a Bioisostere

The this compound group is frequently employed as a bioisostere for the carboxylic acid functionality. This substitution can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, by reducing the acidity of the molecule while maintaining key binding interactions with biological targets. For instance, the replacement of a carboxylic acid with a sulfamoyl group can mitigate the potential for the formation of reactive acyl glucuronides.

Role as a Key Pharmacophore in Enzyme Inhibition

The sulfonamide group, of which this compound is a derivative, is a cornerstone in the design of various enzyme inhibitors. The nitrogen atom and the sulfonyl group can participate in crucial hydrogen bonding and electrostatic interactions within the active sites of enzymes.

Carbonic Anhydrase Inhibition: The this compound moiety is a well-established pharmacophore in the design of carbonic anhydrase (CA) inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. This has been successfully exploited in the development of diuretics and anti-glaucoma agents. The inhibitory potency is influenced by the electronic properties of the substituents on the sulfonamide group.

Cyclooxygenase (COX) Inhibition: Certain derivatives containing the methylsulfamoyl group have shown inhibitory activity against cyclooxygenase enzymes, which are key targets in the development of anti-inflammatory drugs. For example, analogs of celecoxib where the sulfonamide is modified can still exhibit potent and selective COX-2 inhibition.

Modulation of Receptor Activity

Beyond enzyme inhibition, the this compound group has been incorporated into ligands targeting various receptors. Its ability to form specific hydrogen bonds and participate in polar interactions makes it a valuable component in achieving high binding affinity and selectivity. For instance, derivatives of the alpha-1a adrenergic receptor antagonist Tamsulosin, which contains a sulfonamide group, have been explored to optimize its pharmacological profile for the treatment of benign prostatic hyperplasia.

Quantitative Data Summary

The following table summarizes the biological activity of selected compounds containing the this compound or a closely related sulfamoyl moiety against various biological targets.

Compound IDTargetAssay TypeIC50/Ki (µM)Reference
1 Carbonic Anhydrase IIEnzyme Inhibition0.007 (Ki)[1]
2 COX-1Enzyme Inhibition23[1]
3 P2X7PI Uptake Inhibition0.008[2]
4 h-NTPDase1Enzyme Inhibition2.88[1]
5 h-NTPDase3Enzyme Inhibition0.72[1]
6 h-NTPDase8Enzyme Inhibition0.28[1]
7 Jack Bean UreaseEnzyme Inhibition14.06[3]
8 α-GlucosidaseEnzyme Inhibition20.34[3]

Experimental Protocols

General Synthesis of N-Methylsulfamoyl Derivatives

The synthesis of compounds containing the this compound moiety can be achieved through several established synthetic routes. A common method involves the reaction of a primary or secondary amine with N-methylsulfamoyl chloride.

Protocol: Synthesis of a generic N-aryl-N-methylsulfamide

  • Reaction Setup: To a solution of the desired aniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.2 eq.).

  • Addition of Sulfamoyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N-methylsulfamoyl chloride (1.1 eq.) in the same solvent dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N-methylsulfamide.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase II (CAII).

  • Reagents and Materials:

    • Human carbonic anhydrase II (hCAII)

    • p-Nitrophenyl acetate (pNPA) as substrate

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, add the Tris-HCl buffer, the hCAII enzyme solution, and the test compound at various concentrations. Include a control with DMSO vehicle.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding the pNPA substrate solution.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol outlines a method to assess the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

  • Reagents and Materials:

    • Ovine COX-1 or human recombinant COX-2 enzyme

    • Arachidonic acid as substrate

    • Reaction buffer (e.g., Tris-HCl with co-factors like glutathione and hematin)

    • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a reaction tube, add the reaction buffer, the respective COX enzyme, and the test compound at various concentrations. Include a vehicle control.

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37 °C.

    • Stop the reaction by adding a quenching solution (e.g., HCl).

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

This protocol is for assessing the general cytotoxicity of the synthesized compounds against a cancer cell line.

  • Reagents and Materials:

    • Human cancer cell line (e.g., HeLa)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds (prepared from a stock solution in DMSO) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product & Analysis Aniline Aniline Derivative Reaction Coupling Reaction (Base, Solvent) Aniline->Reaction SulfamoylChloride N-Methylsulfamoyl Chloride SulfamoylChloride->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-N-methylsulfamide Purification->Product Analysis Spectroscopic Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the synthesis of N-aryl-N-methylsulfamides.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor Test Compound (Inhibitor) Inhibitor->Preincubation Substrate Substrate Solution ReactionStart Reaction Initiation (Add Substrate) Substrate->ReactionStart Preincubation->ReactionStart Measurement Signal Measurement (e.g., Absorbance) ReactionStart->Measurement Calc Calculate % Inhibition Measurement->Calc IC50 Determine IC50 Value Calc->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Bioisosterism_Concept cluster_props Pharmacokinetic & Pharmacodynamic Properties Lead Lead Compound with Carboxylic Acid Bioisostere Bioisosteric Replacement with this compound Lead->Bioisostere Improved Improved Properties Bioisostere->Improved Permeability Increased Permeability Improved->Permeability Metabolism Enhanced Metabolic Stability Improved->Metabolism Binding Maintained/Improved Binding Affinity Improved->Binding

Caption: Conceptual diagram of bioisosteric replacement.

References

Development of Carbonic Anhydrase Inhibitors from N-methylsulfamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are critical in a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1][2] The involvement of specific CA isoforms in the pathophysiology of various diseases, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[1][3] Consequently, the development of isoform-selective carbonic anhydrase inhibitors (CAIs) is an area of intense research.

Among the various classes of CAIs, sulfonamides and their derivatives are the most extensively studied and clinically utilized. The primary sulfonamide moiety (-SO2NH2) is a key pharmacophore, coordinating to the zinc ion within the enzyme's active site.[1] N-methylsulfamide derivatives, a subset of secondary sulfonamides, represent a class of inhibitors with distinct properties. While N-methylation can sometimes reduce the binding affinity compared to primary sulfonamides, it can also offer advantages in terms of physicochemical properties, metabolic stability, and isoform selectivity.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of N-methylsulfamide-based carbonic anhydrase inhibitors.

Data Presentation: Inhibitory Activity of N-methylsulfamide Derivatives

The inhibitory potency of N-methylsulfamide derivatives against various human carbonic anhydrase (hCA) isoforms is typically evaluated by determining their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activities of selected N-methylated sulfonamides against key hCA isoforms.

CompoundTarget IsoformInhibition Constant (Ki) (nM)IC50 (nM)Reference
N-MethylacetazolamidehCA IICompetitive Inhibition-[4]
Series 1: Pyrazole-based Sulfonamides
Compound 15hCA I-725.6[5]
hCA II3.3-[5]
hCA IX6.1-[5]
hCA XII80.5-[5]
Series 2: N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides
N-n-octyl-substituted derivativehCA IX168-[6]
N-p-methylbenzyl-substituted derivativehCA XII335-[6]
Series 3: N-hydroxysulfamides
N-hydroxysulfamidehCA I4050-[7]
hCA II473-[7]
hCA IX790-[7]
hCA XII874-[7]
N-decyl-N-hydroxysulfamidehCA I5800-[7]
hCA II50.5-[7]
hCA IX353-[7]
hCA XII372-[7]

Experimental Protocols

Protocol 1: General Synthesis of N-methyl-N-arylsulfonamides

This protocol describes a general method for the N-methylation of arylsulfonamides.

Materials:

  • Arylsulfonamide

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the arylsulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-methyl-N-arylsulfonamide.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the inhibitory activity of N-methylsulfamide derivatives against carbonic anhydrase, based on the esterase activity of the enzyme.[1]

Materials and Reagents:

  • Human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • p-Nitrophenyl acetate (p-NPA), substrate

  • Test N-methylsulfamide compounds

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation:

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.

  • CA Working Solution: Dilute the CA stock solution to the desired concentration in cold Assay Buffer just before use.

  • Substrate Stock Solution (10 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.

  • Inhibitor Stock Solutions (10 mM): Dissolve the test compounds and acetazolamide in DMSO.

Assay Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution in DMSO + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution in DMSO + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor solutions (or DMSO for control) to the respective wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of N-methylsulfamide Inhibitors cluster_evaluation Biological Evaluation Start Start Arylsulfonamide Arylsulfonamide Start->Arylsulfonamide Starting Material N-methylation N-methylation Arylsulfonamide->N-methylation CH3I, K2CO3 Purification Purification N-methylation->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS N-methylsulfamide N-methylsulfamide Characterization->N-methylsulfamide CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay N-methylsulfamide->CA_Inhibition_Assay Testing Data_Analysis IC50/Ki Determination CA_Inhibition_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization

Caption: Experimental workflow for the development of N-methylsulfamide carbonic anhydrase inhibitors.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 CAIX CA IX H2CO3->CAIX pH_regulation Intracellular pH Regulation H_HCO3->pH_regulation maintains neutral pHi CAIX->H_HCO3 catalyzes Proliferation Cell Proliferation & Survival Metastasis Metastasis Apoptosis Apoptosis pH_regulation->Proliferation pH_regulation->Metastasis pH_regulation->Apoptosis inhibits N_methylsulfamide N-methylsulfamide Inhibitor N_methylsulfamide->CAIX inhibits

Caption: Role of Carbonic Anhydrase IX (CA IX) in tumor pH regulation and its inhibition by N-methylsulfamide derivatives.

References

Application Notes and Protocols for High-Throughput Screening of (Methylsulfamoyl)amine-Containing Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Throughput Screening for Carbonic Anhydrase Inhibitors

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play a crucial role in a variety of physiological processes, including pH homeostasis, CO2 transport, secretion of electrolytes, and biosynthetic pathways.[2][3][4] Fifteen different alpha-CA isoforms have been identified in humans, with varying tissue distribution and subcellular localization. The dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, obesity, and cancer, making them important therapeutic targets.[5]

The (Methylsulfamoyl)amine functional group is a key pharmacophore present in a major class of CA inhibitors, the sulfonamides. These compounds act by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. High-throughput screening (HTS) is a powerful approach for the rapid identification of novel and potent CA inhibitors from large compound libraries.[6] HTS assays for CA inhibitors are typically designed to be robust, reproducible, and amenable to automation.[7]

Assay Principles

Several principles can be employed for the high-throughput screening of carbonic anhydrase inhibitors:

  • Esterase Activity Assay: This is the most common method for HTS. It relies on the promiscuous esterase activity of carbonic anhydrase. A chromogenic or fluorogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), is used. The enzyme catalyzes the hydrolysis of the ester, releasing a product that can be detected spectrophotometrically or fluorometrically.[2][8] Inhibitors of the primary hydratase activity also inhibit the secondary esterase activity.

  • Yeast-Based Growth Assay: This is a cell-based assay that utilizes a genetically modified strain of Saccharomyces cerevisiae with a deleted endogenous CA gene (nce103).[9] This strain is unable to grow in ambient CO2 concentrations. Expression of a human CA isoform in this strain rescues growth. When an inhibitor is added, the activity of the human CA is blocked, leading to growth inhibition, which can be measured using a viability dye like resazurin.[9]

  • Stopped-Flow CO2 Hydration Assay: This is a direct and rapid kinetic assay that measures the primary physiological reaction of CO2 hydration.[6][10][11] While highly accurate for determining inhibition constants (Ki), its requirement for specialized instrumentation makes it less common for primary HTS of large libraries but is often used for hit validation.

  • DNA-Linked Inhibitor Antibody Assay (DIANA): This is a sensitive and robust method that has been adapted for HTS of CA inhibitors. It allows for the screening of pooled compound libraries, significantly increasing throughput.[12]

Experimental Protocols

Protocol 1: Colorimetric High-Throughput Screening of Carbonic Anhydrase Inhibitors using p-Nitrophenyl Acetate

This protocol is based on the widely used esterase activity of carbonic anhydrase.

Materials and Reagents:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6

  • Compound library dissolved in dimethyl sulfoxide (DMSO)

  • Acetazolamide (positive control inhibitor)

  • 96-well or 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 348-405 nm[2][13]

Experimental Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 100 nL) of each compound from the library stock plates to the corresponding wells of the assay plates.

    • For controls, add DMSO to the negative control wells and a known CA inhibitor like acetazolamide to the positive control wells.

  • Enzyme Preparation and Addition:

    • Prepare a working solution of human carbonic anhydrase in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Add the enzyme solution to all wells except the blank wells (which should contain only assay buffer and substrate).

  • Pre-incubation:

    • Incubate the assay plates at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition and Kinetic Reading:

    • Prepare a working solution of p-NPA in the assay buffer.

    • Add the p-NPA solution to all wells to initiate the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 348 nm or 405 nm every minute for 30 minutes at room temperature.[2][14]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = (1 - (V_compound - V_blank) / (V_DMSO - V_blank)) * 100

    • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

    • For hit confirmation, perform dose-response experiments to determine the IC50 value.

Protocol 2: Yeast-Based High-Throughput Screening for Carbonic Anhydrase Inhibitors

This protocol provides a cell-based approach to screen for CA inhibitors.

Materials and Reagents:

  • Saccharomyces cerevisiae strain Δnce103 expressing a human CA isoform (e.g., hCA II)

  • Yeast growth medium (e.g., SR + Ade + Leu + His)

  • Compound library dissolved in DMSO

  • Acetazolamide (positive control inhibitor)

  • Resazurin sodium salt

  • 96-well microplates

  • Microplate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)

  • CO2 incubator

Experimental Procedure:

  • Yeast Culture Preparation:

    • Grow the yeast strain expressing the human CA in the appropriate selective medium overnight at 30°C with shaking.

    • Dilute the overnight culture to an OD600 of ~0.1 in fresh medium.

  • Compound Plating:

    • Add 1 µL of each test compound from the library to the wells of a 96-well plate.[9]

    • Add DMSO to negative control wells and acetazolamide to positive control wells.

  • Yeast Inoculation:

    • Add 99 µL of the diluted yeast culture to each well of the 96-well plate.

  • Incubation:

    • Incubate the plates at 30°C in a low CO2 environment (ambient air) for 24-48 hours, or until the negative control wells show significant growth.

  • Viability Measurement:

    • Add resazurin to each well to a final concentration of 0.01 mg/mL.

    • Incubate the plates for an additional 2-4 hours at 30°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • The fluorescence signal is proportional to the number of viable cells.

    • Calculate the percent inhibition of growth for each compound.

    • Identify hits as compounds that significantly reduce the fluorescence signal compared to the negative controls.

    • Confirm hits with dose-response curves to determine the IC50 for growth inhibition.

Data Presentation

The following tables summarize representative quantitative data for carbonic anhydrase inhibitors obtained from HTS assays.

Table 1: IC50 Values of Selected Carbonic Anhydrase Inhibitors against hCA I and hCA II.

CompoundhCA I IC50 (nM)hCA II IC50 (nM)Reference
Acetazolamide985.8489.4[14]
Compound 9402.9458.6[14]
Compound 10554.8620.4[14]
Compound 11496.2512.3[14]
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide147 ± 30-[13]

Table 2: Inhibition Constants (Ki) of Compounds against Various Carbonic Anhydrase Isoforms.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Reference
Acetazolamide25012-[10]
Hit 1-4.718[10]
Hit 2-1.6130[10]
Hit 3-1.3250[10]
Hit 4-7.975[10]
Hit 5-3.925[10]

Table 3: HTS Assay Quality Control Parameters.

Assay TypeTargetZ'-factorReference
DNA-Linked Inhibitor Antibody Assay (DIANA)hCA IX>0.89[12]

Mandatory Visualization

Carbonic_Anhydrase_Pathway Carbonic Anhydrase Physiological Role cluster_cellular Cellular Respiration cluster_transport CO2 Transport and pH Regulation cluster_pathology Pathophysiological Implications Metabolism Metabolism (e.g., Krebs Cycle) CO2_tissue CO2 (in tissues) Metabolism->CO2_tissue produces H2CO3 H2CO3 CO2_tissue->H2CO3 H2O HCO3_H HCO3- + H+ H2CO3->HCO3_H dissociates CO2_lungs CO2 (in lungs) H2CO3->CO2_lungs H2O HCO3_H->H2CO3 associates Glaucoma Glaucoma Cancer Cancer Epilepsy Epilepsy Sulfonamides This compound (Sulfonamides) CA Carbonic Anhydrase (CA) Sulfonamides->CA inhibits CA->H2CO3 catalyzes CA->Glaucoma CA->Cancer CA->Epilepsy

Caption: Signaling pathway of Carbonic Anhydrase and its inhibition.

HTS_Workflow HTS Workflow for Carbonic Anhydrase Inhibitors start Start compound_plating Compound Plating (100 nL in 384-well plate) start->compound_plating add_enzyme Add Carbonic Anhydrase (e.g., hCA II) compound_plating->add_enzyme pre_incubation Pre-incubation (15 min at RT) add_enzyme->pre_incubation add_substrate Add Substrate (p-Nitrophenyl Acetate) pre_incubation->add_substrate kinetic_read Kinetic Absorbance Reading (348 nm for 30 min) add_substrate->kinetic_read data_analysis Data Analysis (% Inhibition Calculation) kinetic_read->data_analysis hit_identification Hit Identification (Inhibition > 50%) data_analysis->hit_identification dose_response Dose-Response Curve (IC50 Determination) hit_identification->dose_response Confirmed Hits end End hit_identification->end Non-hits dose_response->end

Caption: Experimental workflow for a colorimetric HTS assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-methylsulfamide derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the synthesis of N-methylsulfamide derivatives?

The primary challenges include:

  • Controlling Selectivity: Achieving mono-methylation without the formation of di-methylated byproducts can be difficult as the mono-methylated product can sometimes be more reactive.[1]

  • Harsh Reagents: Traditional methylating agents like iodomethane and dimethyl sulfate are often toxic, carcinogenic, and volatile.[1]

  • Side Reactions: Competing reactions, such as C-alkylation or reactions with other functional groups in the molecule, can reduce the yield of the desired product.[2]

  • Low Yields: Incomplete reactions, degradation of starting materials or products, and steric hindrance can all contribute to low overall yields.[2]

  • Purification: Separating the desired N-methylsulfamide from unreacted starting materials, the di-methylated product, and other byproducts can be challenging.[2]

Q2: What are the key considerations when choosing an N-methylation method for a sulfamide?

When selecting a synthetic route, consider the following:

  • Substrate Scope: Ensure the chosen method is compatible with the functional groups present in your specific sulfamide. Some methods tolerate sensitive groups like esters, nitriles, and vinyl groups better than others.[3]

  • Reagent Toxicity and Handling: Whenever possible, opt for less hazardous modern reagents over traditional, highly toxic ones.[1]

  • Reaction Conditions: Consider the required temperature, pressure, and whether the reaction needs to be conducted under inert or anhydrous conditions. Milder conditions are generally preferable to avoid degradation.[4]

  • Catalyst Requirements: Some modern methods rely on transition metal catalysts (e.g., Ruthenium, Iridium, Manganese), which can be costly and may require specific ligands and conditions for optimal activity.[3][5]

  • Scalability: If large quantities of the product are needed, the chosen method should be amenable to scale-up.

Q3: How does N-methylation of a sulfamide affect its physicochemical properties?

N-methylation of a sulfonamide typically increases its lipophilicity (as measured by logD) and decreases its aqueous solubility. This is because the polar N-H bond, which can act as a hydrogen bond donor, is replaced by a more hydrophobic N-CH3 group. This modification has a minimal impact on the molecule's conformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-methylsulfamide derivatives.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted starting sulfamide.

  • The isolated yield of the N-methylated product is very low.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Reagent Activity - For catalytic reactions, ensure the catalyst is active and not poisoned. Consider using a fresh batch of catalyst and ligands.[5]- For base-mediated reactions, ensure the base is strong enough to deprotonate the sulfamide nitrogen. Consider a stronger base or a different solvent system.
Suboptimal Reaction Temperature - Some N-methylation reactions, especially those using alcohols as methylating agents, may require elevated temperatures (e.g., 70-110°C) to achieve full conversion.[6] Incrementally increase the reaction temperature and monitor progress.
Presence of Water - For water-sensitive reagents and reactions, ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves can help to remove trace amounts of water from reagents and solvents.[7]
Steric Hindrance - If the sulfamide is sterically hindered, the N-methylation reaction may be slow. Consider using a less bulky methylating agent or a more active catalytic system.[2]
Problem 2: Formation of Multiple Products (Poor Selectivity)

Symptoms:

  • TLC or crude NMR/LC-MS analysis shows the presence of multiple spots or peaks in addition to the starting material and desired product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Over-methylation (Di-alkylation) - Sulfonamides can readily undergo a second methylation.[1] To favor mono-methylation, use a stoichiometric amount of the methylating agent (or a slight excess). Adding the methylating agent slowly to the reaction mixture can also help.
Side Reactions - Competing reactions, such as C-sulfonylation on an indole ring, can occur.[2] To minimize this, optimize the reaction conditions (e.g., lower temperature, different base or solvent).
Degradation - The starting material or the product may be unstable under the reaction conditions.[2] Monitor the reaction over time to check for the appearance of degradation products. If degradation is observed, consider milder reaction conditions or a different synthetic route.
Problem 3: Difficult Purification

Symptoms:

  • The desired product is difficult to separate from starting materials or byproducts using column chromatography or recrystallization.

Potential Causes and Solutions:

Potential CauseRecommended Action
Similar Polarity of Products - If the mono- and di-methylated products have very similar polarities, chromatographic separation can be challenging. Try using a different solvent system or a different stationary phase for chromatography.
Byproduct Removal - Some reactions generate byproducts that need to be removed. For example, when using PhMe3NI as a methylating agent, N,N-dimethylamine is formed. This can be removed with a mild acidic workup.[1]
Final Product Isolation - Losses during workup and purification can significantly lower the final yield.[2] Optimize extraction and chromatography procedures to minimize these losses.

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Methylation using Methanol

This protocol is based on a method for the N-alkylation of sulfonamides using alcohols as the alkylating agents.[5]

Materials:

  • p-Toluenesulfonamide

  • Methanol (used as both reagent and solvent)

  • Manganese catalyst (e.g., a well-defined Mn complex)

  • Base (e.g., K2CO3)

  • Anhydrous solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add p-toluenesulfonamide, the manganese catalyst, and K2CO3.

  • Add anhydrous methanol to the vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Alkylation of p-Toluenesulfonamide:

Alkylating AgentProductYield (%)Reference
MethanolN-methyl-p-toluenesulfonamide89[5]
EthanolN-ethyl-p-toluenesulfonamide85[5]
PropanolN-propyl-p-toluenesulfonamide82[5]

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Conversion (TLC, LC-MS, NMR) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High Starting Material complete_reaction Complete Conversion check_conversion->complete_reaction Low Starting Material cause1 Increase Temperature incomplete_reaction->cause1 Potential Cause cause2 Check Reagent/Catalyst Activity incomplete_reaction->cause2 Potential Cause cause3 Ensure Anhydrous Conditions incomplete_reaction->cause3 Potential Cause check_side_products Analyze for Side Products or Degradation complete_reaction->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Side Products check_side_products->no_side_products No solution1 Optimize Stoichiometry (for over-methylation) side_products_present->solution1 solution2 Use Milder Conditions side_products_present->solution2 optimize_workup Optimize Workup and Purification Steps no_side_products->optimize_workup

Caption: A workflow for troubleshooting low yields in N-methylsulfamide synthesis.

Decision Tree for N-Methylation Method Selection

Method_Selection start Select N-Methylation Method is_substrate_sensitive Is the substrate sensitive to harsh conditions? start->is_substrate_sensitive sensitive Substrate is Sensitive is_substrate_sensitive->sensitive Yes robust Substrate is Robust is_substrate_sensitive->robust No use_mild_method Use Mild Methods: - Catalytic (Ru, Ir, Mn) with Methanol - Quaternary Ammonium Salts sensitive->use_mild_method can_use_traditional Are traditional (toxic) reagents an option? robust->can_use_traditional yes_traditional Yes can_use_traditional->yes_traditional Yes no_traditional No can_use_traditional->no_traditional No use_traditional Consider Iodomethane or Dimethyl Sulfate with a base (Use with extreme caution) yes_traditional->use_traditional use_modern Use Modern, Safer Reagents: - Catalytic Methods - Trimethyl Phosphate + Ca(OH)2 no_traditional->use_modern

References

Technical Support Center: (Methylsulfamoyl)amine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (methylsulfamoyl)amine alkylation. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of this compound and related sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the alkylation of this compound?

The primary side reactions observed during the alkylation of this compound are:

  • N,N-dialkylation: The desired mono-alkylated product reacts further with the alkylating agent to yield a di-substituted product. This is particularly common with unhindered sulfonamides and reactive alkylating agents like methyl iodide.[1]

  • O-alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. Alkylation at an oxygen atom leads to the formation of an undesired sulfonate ester.[1]

  • Elimination (E2): When using secondary or tertiary alkyl halides, the sulfonamide anion can act as a base, abstracting a proton and leading to the formation of an alkene instead of the desired substitution product.[1]

Q2: How can I confirm if N,N-dialkylation has occurred?

You can identify N,N-dialkylation using standard analytical techniques:

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the N-H proton signal, which would be present in the starting material and the mono-alkylated product. You will also observe signals corresponding to two distinct alkyl groups attached to the nitrogen.[1]

  • Mass Spectrometry (MS): The molecular weight of the N,N-dialkylated product will be higher than the mono-alkylated product by the mass of the second alkyl group.[1]

Q3: What is the HSAB principle and how does it apply to N- vs. O-alkylation?

The Hard and Soft Acids and Bases (HSAB) principle helps predict the regioselectivity of the alkylation. In the sulfonamide anion, the nitrogen atom is considered a "soft" nucleophilic center, while the oxygen atoms are "hard" nucleophilic centers.

  • Soft electrophiles (e.g., alkyl iodides) will preferentially react with the soft nitrogen center, leading to N-alkylation .

  • Hard electrophiles (e.g., alkyl sulfates, Meerwein's salt) are more likely to react with the hard oxygen centers, resulting in O-alkylation .

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound and provides strategies for optimization.

Issue 1: Low Yield of Mono-alkylated Product due to N,N-Dialkylation

Problem: The primary product is the N,N-dialkylated sulfonamide instead of the desired mono-alkylated compound.

Solutions:

StrategyRecommendationRationale
Stoichiometry Control Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[1]Reduces the availability of the alkylating agent for the second alkylation step.
Slow Addition Add the alkylating agent portion-wise or via a syringe pump over an extended period.[1]Keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation. A study on a similar reaction showed an increase in mono-alkylated product yield from 74% to 86% with portion-wise addition.[1]
Steric Hindrance If possible, use a bulkier alkylating agent. Reactions with methyl iodide are more prone to dialkylation than those with benzyl bromide.[1]The increased steric bulk of the mono-alkylated intermediate hinders the approach of a second molecule of a bulky alkylating agent.
Base Selection Use a weaker base (e.g., K₂CO₃) or a stoichiometric amount of a strong base (e.g., NaH).[1]A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, which promotes dialkylation.[1]
Temperature Lower the reaction temperature.The second alkylation step may have a higher activation energy, so lowering the temperature can reduce its rate relative to the first alkylation.[1]
Issue 2: Formation of O-Alkylated Side Product

Problem: A significant amount of the sulfonate ester (O-alkylated product) is formed.

Solutions:

StrategyRecommendationRationale
Alkylating Agent Use an alkylating agent with a "soft" leaving group (e.g., I⁻, Br⁻) rather than a "hard" one (e.g., OTs⁻, OTf⁻).Based on HSAB theory, the soft nitrogen nucleophile will preferentially attack a soft electrophile.
Solvent Choice Use polar aprotic solvents like DMF or acetonitrile.[1]These solvents solvate the cation of the base, leaving a more "naked" and reactive sulfonamide anion, which favors reaction at the more nucleophilic nitrogen atom.[1]
Counter-ion The choice of counter-ion for the sulfonamide salt can influence the outcome, though this is less commonly varied.Different counter-ions can influence the charge distribution and steric environment around the nucleophilic centers.
Issue 3: Competing Elimination Reaction

Problem: When using secondary or tertiary alkyl halides, an alkene is formed as a major byproduct.

Solutions:

StrategyRecommendationRationale
Alkyl Halide Structure Whenever possible, use primary alkyl halides.Primary alkyl halides are less prone to E2 elimination reactions compared to secondary and tertiary halides.
Base Concentration Avoid a large excess of the external base. Use just enough to deprotonate the sulfonamide.[1]The sulfonamide anion is a reasonably strong base itself. Excess external base increases the overall basicity of the reaction mixture, favoring elimination.[1]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination reactions are often favored at higher temperatures.
Issue 4: No or Low Reaction Conversion

Problem: The starting materials are largely unreacted after the specified reaction time.

Solutions:

StrategyRecommendationRationale
Base Strength Ensure the base used is strong enough to deprotonate the sulfonamide. (pKa of sulfonamides is typically around 10-11).Incomplete deprotonation will result in a low concentration of the nucleophilic sulfonamide anion.
Temperature and Time Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[2]Some alkylations, especially with less reactive alkylating agents, require more forcing conditions.[2]
Solvent Ensure the starting materials are soluble in the chosen solvent. For instance, some sulfonamides have poor solubility in toluene, which can hinder the reaction.[3]Poor solubility can severely limit the reaction rate.
Catalyst (if applicable) For certain advanced methods like "borrowing hydrogen" reactions, ensure the catalyst is active and not poisoned.[4]Catalyst deactivation will halt the reaction.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect the yield of N-alkylation of sulfonamides. Note that this data is for model sulfonamides like p-toluenesulfonamide, but the general trends are applicable to this compound alkylation.

Table 1: Effect of Base on N-Alkylation Yield

EntrySulfonamideAlcoholBase (mol %)Yield (%)
1p-ToluenesulfonamideBenzyl alcoholK₂CO₃ (10)98
2p-ToluenesulfonamideBenzyl alcoholCs₂CO₃ (10)94
3p-ToluenesulfonamideBenzyl alcoholKOH (10)5
4p-ToluenesulfonamideBenzyl alcoholKOt-Bu (10)41
Reaction Conditions: Sulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from a study on manganese-catalyzed N-alkylation.[4]

Table 2: Scope of Alcohols in Mn-Catalyzed N-Alkylation

EntryAlcoholProductYield (%)
1Benzyl alcoholN-Benzyl-p-toluenesulfonamide86
24-Methylbenzyl alcoholN-(4-Methylbenzyl)-p-toluenesulfonamide92
34-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-p-toluenesulfonamide91
44-(Trifluoromethyl)benzyl alcoholN-(4-(Trifluoromethyl)benzyl)-p-toluenesulfonamide77
Reaction Conditions: p-Toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from a study on manganese-catalyzed N-alkylation.[4]

Experimental Protocols

General Protocol for N-Alkylation of a Sulfonamide with an Alkyl Halide

This protocol provides a general starting point and should be optimized for specific substrates and alkylating agents.

Materials:

  • This compound or other primary sulfonamide

  • Alkyl halide (1.1 equivalents)

  • Base (e.g., K₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the sulfonamide and the base.

  • Add the anhydrous solvent and stir the suspension at room temperature.

  • Slowly add the alkyl halide to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Reaction Pathways

Reaction_Pathways Start This compound + Alkyl Halide (R-X) Intermediate Sulfonamide Anion Start->Intermediate Base DesiredProduct N-Mono-alkylated Product Intermediate->DesiredProduct R-X (SN2) OAlkylation O-Alkylated Product Intermediate->OAlkylation R-X (Side Reaction) Elimination Alkene Intermediate->Elimination (Side Reaction with 2°/3° R-X) Dialkylation N,N-Dialkylated Product DesiredProduct->Dialkylation + R-X (Side Reaction) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Sulfonamide and Base in Flask p2 Add Anhydrous Solvent p1->p2 r1 Slowly Add Alkylating Agent p2->r1 r2 Heat and Stir r1->r2 r3 Monitor Progress (TLC/LC-MS) r2->r3 w1 Quench with Water r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash and Dry w2->w3 w4 Concentrate w3->w4 w5 Purify (Chromatography) w4->w5 end Characterize Product w5->end Troubleshooting_Tree start Low yield of desired product? dialkylation Is N,N-dialkylation observed? start->dialkylation Yes o_alkylation Is O-alkylation observed? start->o_alkylation No dialkylation->o_alkylation No sol_dialkylation Reduce R-X stoichiometry Add R-X slowly Use weaker base Lower temperature dialkylation->sol_dialkylation Yes elimination Is elimination observed? o_alkylation->elimination No sol_o_alkylation Use 'soft' alkylating agent (e.g., R-I) Use polar aprotic solvent o_alkylation->sol_o_alkylation Yes no_reaction Low conversion? elimination->no_reaction No sol_elimination Use 1° alkyl halide Reduce base concentration Lower temperature elimination->sol_elimination Yes sol_no_reaction Use stronger base Increase temperature Check solubility no_reaction->sol_no_reaction Yes

References

Optimization of reaction conditions for N-methylsulfamide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for N-methylsulfamide coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during N-methylsulfamide coupling reactions?

A1: Researchers often face challenges such as low yields, the formation of side products (e.g., bis-sulfamides), and difficulties in product purification. Starting material decomposition and reagent instability can also contribute to poor reaction outcomes.

Q2: How does the choice of base influence the reaction outcome?

A2: The choice of base is critical and can significantly impact the reaction rate and selectivity. Organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated during the reaction. Inorganic bases such as potassium carbonate may also be employed, particularly in biphasic systems. The optimal base and its stoichiometry should be determined empirically for each specific substrate.

Q3: What solvents are suitable for N-methylsulfamide coupling?

A3: Aprotic solvents are generally preferred to avoid reaction with the sulfamoyl chloride intermediate. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common choices. The selection of solvent can influence reactant solubility and reaction kinetics.

Q4: At what temperature should the reaction be conducted?

A4: The reaction is typically performed at low temperatures, such as 0 °C to room temperature, to control the reactivity of the sulfamoyl chloride and minimize side reactions. For less reactive amines, gentle heating may be necessary, but this should be approached with caution to avoid decomposition.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive N-methylsulfamoyl chloride.1. Prepare the N-methylsulfamoyl chloride in situ or use a freshly prepared reagent. Verify its quality via NMR or IR spectroscopy if possible.
2. Poor nucleophilicity of the amine.2. Increase the reaction temperature in increments of 10 °C. Consider using a more polar solvent to enhance amine reactivity.
3. Steric hindrance around the amine.3. Prolong the reaction time. Consider using a less sterically hindered base.
Formation of Bis-sulfamide Side Product 1. Excess N-methylsulfamoyl chloride.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the amine relative to the N-methylsulfamoyl chloride.
2. Reaction temperature is too high.2. Maintain a low reaction temperature (e.g., 0 °C) during the addition of the sulfamoyl chloride.
Difficult Product Purification 1. Unreacted starting materials.1. Optimize stoichiometry to ensure complete conversion of the limiting reagent. Employ an appropriate aqueous workup to remove water-soluble starting materials and byproducts.
2. Emulsion formation during workup.2. Add a saturated solution of NaCl (brine) to break the emulsion. Consider filtration through celite.
3. Product co-elutes with impurities during chromatography.3. Screen different solvent systems for column chromatography. Consider alternative purification methods such as crystallization or preparative HPLC.

Experimental Protocols

General Protocol for N-Methylsulfamide Coupling

This protocol provides a general starting point for the coupling of an amine with N-methylsulfamoyl chloride. Optimization of specific parameters will be necessary for different substrates.

Materials:

  • Amine (1.0 equiv)

  • N-methylsulfamoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA to the solution and stir for 5 minutes.

  • Slowly add a solution of N-methylsulfamoyl chloride in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in DCM cool Cool to 0 °C prep_amine->cool add_base Add Triethylamine cool->add_base add_sulfamoyl Add N-Methylsulfamoyl Chloride Solution add_base->add_sulfamoyl stir_cold Stir at 0 °C add_sulfamoyl->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash, Dry, Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify product Purified Product purify->product

Caption: Experimental workflow for N-methylsulfamide coupling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Inactive Reagent start->cause1 cause2 Poor Nucleophilicity start->cause2 cause3 Steric Hindrance start->cause3 sol1 Prepare Fresh Sulfamoyl Chloride cause1->sol1 sol2 Increase Temperature Change Solvent cause2->sol2 sol3 Prolong Reaction Time Change Base cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Reactions with (Methylsulfamoyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (Methylsulfamoyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low to no product formation in my reaction?

A1: Low or no product yield can stem from several factors related to reaction conditions and reagent quality.[1]

  • Inappropriate Reaction Temperature: The reaction may require specific temperature control. Some reactions proceed well at room temperature, while others may need heating or cooling to 0°C to minimize side reactions.[1][2]

  • Incorrect Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are generally preferred to prevent the hydrolysis of reactive intermediates.[2][3] However, the optimal solvent is substrate-dependent.

  • Inactive Catalyst: If you are using a catalyst, ensure it is fresh and from a reliable source.[1] Consider catalyst-free conditions where applicable.[1]

  • Impure Starting Materials: Impurities in your this compound or other reactants can interfere with the reaction.[1] It is advisable to purify starting materials before use.[1]

  • Protonation of the Amine: The amine in this compound is a nucleophile. If the reaction generates an acid (e.g., HCl) and no base is present, the amine will be protonated, rendering it non-nucleophilic and halting the reaction.[2]

Q2: My reaction is producing multiple products and impurities. How can I improve the selectivity?

A2: The formation of multiple products is often due to side reactions, which can be minimized by optimizing the reaction conditions.

  • High Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions.[1]

  • Incorrect Stoichiometry: Carefully control the ratio of your reactants. An excess of one reactant may lead to undesired follow-on reactions.

  • Competing Reactions: this compound has multiple reactive sites. If your reaction is not selective for the desired site, consider using protecting groups for other reactive functional groups on your starting materials.[1]

  • Slow Reagent Addition: Adding reagents dropwise, especially electrophilic partners, at a controlled temperature (e.g., 0°C) can help to control exothermic reactions and minimize the formation of byproducts.[2]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to several factors, including the deactivation of reagents or unfavorable equilibrium.

  • Insufficient Base: In reactions that produce acid, the base can be consumed, leading to the protonation of the amine and stopping the reaction. Ensure you are using a sufficient excess of a suitable base like triethylamine or pyridine.[2]

  • Moisture in the Reaction: Water can react with and decompose sensitive reagents, such as sulfonyl chlorides or other activating agents.[2] Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[2]

  • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product to confirm if the reaction has indeed stalled.[2]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about performing reactions with this compound.

Q1: What is the general mechanism for the reaction of an amine with a sulfonyl chloride?

A1: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide. A base is typically required to neutralize the generated hydrochloric acid (HCl).[2]

Q2: Why is a base necessary in these reactions?

A2: A base, such as triethylamine or pyridine, is added to neutralize the HCl produced during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.[2] In some cases, an excess of the reactant amine can also serve as the base.[2]

Q3: What are the most common solvents for reactions with this compound?

A3: Aprotic solvents are generally preferred to minimize competing side reactions like the hydrolysis of electrophilic partners. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.[2]

Q5: What are the recommended purification strategies for the products?

A5: Purification can be challenging due to the polar nature of sulfonamides.

  • Aqueous Work-up: After quenching the reaction, an aqueous work-up can be performed to remove excess base and water-soluble byproducts.[2] This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by water and brine.[2]

  • Column Chromatography: Purification by column chromatography on silica gel or neutral alumina is a common method to isolate the desired product.[2]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[2]

  • Salt Formation: The basic nature of the product may allow for the formation of acid addition salts (e.g., hydrochloride), which are often crystalline and can be easier to isolate and purify.[1]

Data Presentation

Table 1: Common Solvents and Bases for Sulfonamide Synthesis

SolventBaseTypical TemperatureNotes
Dichloromethane (DCM)Triethylamine, Pyridine0°C to Room TempGood general-purpose solvent.[2][3]
Tetrahydrofuran (THF)Triethylamine, DIPEA0°C to Room TempAnother common aprotic solvent.[2]
Acetonitrile (ACN)TriethylamineRoom TempCan be beneficial for some amide syntheses.[4]
N,N-Dimethylformamide (DMF)DIPEA, N-methylimidazole (NMI)0°C to Room TempOften used for challenging coupling reactions.[3][4]

Experimental Protocols

General Experimental Protocol for the Reaction of this compound with a Sulfonyl Chloride

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[2]

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.[2]

  • Reagent Addition: Dissolve the sulfonyl chloride (1.05-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-24 hours, monitoring its progress periodically by TLC or HPLC until the starting amine is consumed.[2]

  • Aqueous Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.[2]

Visualizations

Experimental_Workflow A Preparation - Dissolve this compound & Base - Anhydrous Solvent, Inert Atmosphere B Cooling - Cool to 0°C A->B C Reagent Addition - Add Sulfonyl Chloride Dropwise B->C D Reaction - Warm to RT - Stir for 2-24h - Monitor by TLC/HPLC C->D E Work-up - Quench Reaction - Aqueous Washes D->E F Purification - Dry & Concentrate - Column Chromatography or Recrystallization E->F G Pure Product F->G

Caption: General experimental workflow for sulfonamide synthesis.

References

Technical Support Center: Purification of N-Methylsulfamide Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of N-methylsulfamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-methylsulfamide products?

The most common and effective methods for purifying solid N-methylsulfamide products are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of the crude product.

Q2: What are the likely impurities in a crude N-methylsulfamide product?

While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as the parent amine, sulfonyl chloride, or methylating agent.

  • Byproducts of the sulfonylation reaction: Including polysulfonated species or products from side reactions of the sulfonylating agent.

  • Byproducts from the methylation step: For instance, over-methylated products.

  • Residual solvents: Solvents used in the reaction or initial work-up.

  • Decomposition products: If the compound is sensitive to the reaction or purification conditions.

Q3: How can I assess the purity of my N-methylsulfamide product?

Several analytical techniques can be used to assess the purity of N-methylsulfamide products:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Melting Point Analysis: A sharp melting point range is often indicative of high purity for crystalline solids.

Troubleshooting Guides

Guide 1: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid N-methylsulfamide products. However, several issues can arise.

Problem: The product "oils out" instead of forming crystals.

Possible CauseSuggested Solution
The solution is supersaturated, and the melting point of the N-methylsulfamide is lower than the solution temperature.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the primary solvent to reduce saturation. 3. Allow the solution to cool very slowly to room temperature before further cooling.[1]
High concentration of impurities is depressing the melting point.1. Consider a pre-purification step like a silica gel plug filtration to remove some impurities before recrystallization. 2. Attempt the recrystallization from a different solvent system.
The rate of cooling is too rapid.1. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before placing it in an ice bath.[1]

Problem: No crystals form upon cooling.

Possible CauseSuggested Solution
The solution is not sufficiently saturated (too much solvent was used).1. Evaporate some of the solvent to increase the concentration of the N-methylsulfamide. 2. Try adding an anti-solvent dropwise to induce precipitation.
The solution is too pure and lacks nucleation sites.1. Scratch the inside of the flask with a glass rod to create nucleation sites.[1] 2. Add a seed crystal of pure N-methylsulfamide.[1]

Problem: Low yield of recovered crystals.

Possible CauseSuggested Solution
The N-methylsulfamide is too soluble in the cold solvent.1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 2. Reduce the amount of solvent used to the minimum required to dissolve the product when hot.
Premature crystallization occurred during hot filtration.1. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]
Significant product remains in the mother liquor.1. Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[1]

Problem: The crystals are colored or appear impure.

Possible CauseSuggested Solution
Incomplete removal of colored impurities.1. Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[1]
Co-crystallization of impurities.1. Ensure slow cooling to promote selective crystallization. 2. A second recrystallization from the same or a different solvent system may be necessary.[1]
Guide 2: Column Chromatography Issues

Column chromatography is a versatile method for purifying N-methylsulfamide products, especially for removing closely related impurities or when the product is not a solid.

Problem: The N-methylsulfamide product is decomposing on the silica gel column.

Possible CauseSuggested Solution
The silica gel is too acidic, causing hydrolysis or degradation of the N-methylsulfamide.1. Deactivate the silica gel by preparing a slurry with the eluent containing 0.1-1% triethylamine. 2. Use an alternative stationary phase such as neutral or basic alumina.
The product is inherently unstable under the chromatography conditions.1. Minimize the time the compound spends on the column by using flash chromatography with applied pressure. 2. If the product is a solid, consider recrystallization as a milder purification method.

Problem: Poor separation of the N-methylsulfamide from impurities.

Possible CauseSuggested Solution
The chosen mobile phase (eluent) has incorrect polarity.1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the N-methylsulfamide. 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The column was not packed properly, leading to channeling.1. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.
The sample was loaded incorrectly.1. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).

Experimental Protocols

Protocol 1: Recrystallization of N-Methylsulfamide

This is a general protocol and the choice of solvent will need to be determined experimentally. Common solvent systems for sulfonamides include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), water, or mixtures such as ethanol/water or dichloromethane/hexane.[2]

Materials:

  • Crude N-methylsulfamide

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude N-methylsulfamide in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude N-methylsulfamide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of N-Methylsulfamide

This protocol describes a general procedure for flash column chromatography.

Materials:

  • Crude N-methylsulfamide

  • Silica gel (standard or deactivated)

  • Eluent (solvent system determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good system will show good separation between the N-methylsulfamide and its impurities, with the product having an Rf of ~0.2-0.3.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude N-methylsulfamide in a minimal amount of a suitable solvent.

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or air pump) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure N-methylsulfamide.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Recrystallization Solvent Systems for Sulfonamides

Solvent SystemPolarityComments
Ethanol/WaterPolarGood for many polar sulfonamides. The ratio can be adjusted to optimize solubility.
Isopropanol/WaterPolarSimilar to ethanol/water, may offer different solubility characteristics.
Ethyl Acetate/HexaneMedium PolarityA common system where ethyl acetate is the dissolving solvent and hexane is the anti-solvent.
Dichloromethane/HexaneNonpolar to MediumEffective for less polar N-methylsulfamide derivatives.[1]

Table 2: Purity Analysis Methods for N-Methylsulfamide

Analytical MethodInformation ProvidedTypical Use Case
HPLC-UV/DADPurity (%), presence of UV-active impurities.Routine purity checks and quantification.
LC-MSMolecular weight confirmation, identification of impurities.Detailed impurity profiling and structural elucidation.
¹H and ¹³C NMRStructural confirmation, identification and quantification of impurities.Structural verification and purity assessment.
Melting PointIndication of purity (sharp vs. broad range).Quick purity check for crystalline solids.

Visualizations

Recrystallization_Workflow start Crude N-Methylsulfamide dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool remove insoluble impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure N-Methylsulfamide dry->product

Recrystallization Workflow for N-Methylsulfamide

Chromatography_Troubleshooting start Poor Separation in Column Chromatography cause1 Incorrect Eluent Polarity? start->cause1 cause2 Column Packed Improperly? start->cause2 cause3 Decomposition on Silica? start->cause3 solution1 Optimize eluent with TLC (Rf 0.2-0.3) Use gradient elution cause1->solution1 Yes solution2 Repack column using slurry method Avoid cracks/bubbles cause2->solution2 Yes solution3 Use deactivated silica (add Et3N to eluent) Consider alternative stationary phase cause3->solution3 Yes

Troubleshooting Poor Separation in Chromatography

References

Stability issues of (Methylsulfamoyl)amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (Methylsulfamoyl)amine in solution for researchers, scientists, and drug development professionals. The information is based on general principles of amine chemistry due to limited specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Temperature: Higher temperatures typically accelerate degradation.[1][2]

  • pH: The compound is expected to be more stable in neutral or slightly acidic conditions. Basic conditions can promote hydrolysis of the sulfamoyl group.

  • Light: Exposure to UV light can potentially lead to photolytic degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine functionality.[3]

  • Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The sulfamoyl group (-SO2NH2) can undergo hydrolysis, particularly under basic conditions, to yield methylamine and sulfuric acid or its salts.

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of various oxidized species.[3]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.[3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, it is recommended to store this compound solutions in a cool, dark place.[2][4] Storage at 2-8°C is advisable. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen).[4][5] For long-term storage, flushing the container with an inert gas like nitrogen or argon can help minimize oxidative degradation.[5]

Q4: Which analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (LC-MS) detection is a powerful tool for separating and quantifying this compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, potentially after derivatization, to identify volatile degradation products.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about degradation products.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Loss of compound potency over a short period. Degradation due to improper storage (e.g., high temperature, light exposure).Store solutions at a lower temperature (2-8°C) in amber vials or wrapped in aluminum foil to protect from light.[2][4]
Chemical incompatibility with the solvent or other components in the solution.Ensure the solvent is of high purity and compatible. Avoid using solvents with known reactivity towards amines or sulfonyl groups.
Incorrect pH of the solution.Buffer the solution to a neutral or slightly acidic pH (pH 5-7).
Appearance of unknown peaks in chromatograms. Formation of degradation products.Characterize the new peaks using LC-MS or GC-MS to identify the degradation products.[6][7] This can help elucidate the degradation pathway.
Contamination of the sample or solvent.Use high-purity solvents and clean handling techniques.[9] Prepare fresh solutions and re-analyze.
Precipitation of the compound from solution. Poor solubility at storage temperature.Before refrigeration, ensure the compound is fully dissolved. If precipitation occurs upon cooling, gently warm and vortex the solution before use.
Change in pH leading to decreased solubility.Measure the pH of the solution. If it has shifted, adjust it back to the optimal range.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., water, PBS, DMSO) at a known concentration.

  • Aliquot the solution into multiple amber glass vials and seal tightly.

  • Place the vials in stability chambers at elevated temperatures (e.g., 40°C and 60°C) and controlled humidity (e.g., 75% RH).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Calculate the percentage of the initial concentration remaining at each time point.

Protocol 2: Photostability Study of this compound in Solution

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent.

  • Aliquot the solution into two sets of clear glass vials.

  • Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Expose both sets of vials to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • At specified time points (e.g., 0, 24, 48, and 72 hours), take samples from both the exposed and dark control vials.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Compare the degradation of the light-exposed samples to the dark controls to assess photolytic degradation.

Visualizations

degradation_pathway A This compound B Methylamine + Sulfuric Acid A->B Hydrolysis (e.g., high pH) C Oxidized Products A->C Oxidation (e.g., O2, light) D Thermal Degradation Products A->D Thermal Stress (High Temperature) experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot temp High Temperature aliquot->temp light Light Exposure aliquot->light ph Different pH aliquot->ph sampling Sample at Time Points temp->sampling light->sampling ph->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

References

Technical Support Center: N-Methylsulfamide Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for N-methylsulfamide based reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in N-methylsulfamide based reactions?

The most frequent challenges include low product yield, the formation of N,N-dimethylated byproducts, and elimination side reactions, particularly when using secondary or tertiary alkyl halides. Purification of the final product can also be problematic due to the compound's polarity and potential instability.

Q2: How can I minimize the formation of the N,N-dimethylated byproduct?

N,N-dialkylation is a common side reaction.[1] To favor mono-alkylation, several strategies can be employed:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[1]

  • Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration.

  • Base Selection: Use a weaker base or a stoichiometric amount of a strong base. An excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, which promotes dialkylation.[1]

  • Steric Hindrance: If possible, using a bulkier alkylating agent can disfavor a second alkylation.[1]

  • Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity by decreasing the rate of the second alkylation.

Q3: My reaction with a secondary alkyl halide is resulting in an alkene byproduct. How can I prevent this?

The formation of an alkene suggests an elimination (E2) reaction is competing with the desired nucleophilic substitution (SN2). The sulfonamide anion can act as a base, abstracting a proton from the alkyl halide.[1] To minimize elimination:

  • Base Control: Avoid using a large excess of the external base. Use just enough to deprotonate the N-methylsulfamide.[1]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetone generally favor SN2 reactions over E2.

  • Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.

Q4: I am observing low or no conversion in my reaction. What are the possible causes?

Low or no reactivity can stem from several factors:

  • Insufficiently Strong Base: The chosen base may not be strong enough to effectively deprotonate the N-methylsulfamide. Consider using a stronger base like NaH or KHMDS.

  • Poor Nucleophile: The deprotonated N-methylsulfamide might not be a sufficiently strong nucleophile for the specific electrophile used.

  • Steric Hindrance: Significant steric bulk on either the N-methylsulfamide derivative or the electrophile can impede the reaction.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Consider gradually increasing the temperature while monitoring for byproduct formation.

Troubleshooting Guide

Problem 1: Low Yield of the Desired N-Alkylated Product
Possible Cause Troubleshooting Step
Incomplete Deprotonation Use a stronger base (e.g., NaH, KHMDS). Ensure anhydrous reaction conditions as protic impurities will quench the base.
Side Reactions (Dialkylation, Elimination) Refer to the strategies outlined in the FAQs for minimizing these side reactions.
Reaction Temperature Too Low Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor Solubility of Reactants Select a solvent that effectively dissolves all reactants. Common choices include DMF, DMSO, and THF.
Product Lost During Workup/Purification Check aqueous layers for product solubility. For purification issues, see Problem 3.
Problem 2: Complex Mixture of Products is Obtained
Possible Cause Troubleshooting Step
Multiple Reactive Sites Besides N-alkylation, O-alkylation on the sulfonyl group can sometimes occur, though it is less common for sulfonamides. Using polar protic solvents may favor N-alkylation.[1]
Decomposition of Starting Material or Product Assess the stability of your starting materials and product under the reaction and workup conditions. Unstable compounds may require milder conditions or different purification techniques.
Reactive Impurities Ensure all reagents and solvents are pure and anhydrous. Impurities can lead to unexpected side reactions.
Problem 3: Difficulty in Purifying the N-Alkylated Product
Possible Cause Troubleshooting Step
Decomposition on Silica Gel Standard silica gel is acidic and can cause the degradation of some sulfonamide derivatives. Consider deactivating the silica gel by preparing a slurry with an eluent containing a small amount of a basic modifier like triethylamine (0.1-1%).[2]
Co-elution with Starting Material or Byproducts Optimize the solvent system for column chromatography, possibly using a gradient elution.[2] Alternative stationary phases like neutral or basic alumina could also provide better separation.[2]
Product is a Solid If the product is a solid, recrystallization can be an effective purification method and may be preferable to chromatography to avoid yield loss.[3] Suitable solvents for recrystallization of amides include ethanol, acetone, or acetonitrile.[3]

Experimental Protocols

General Protocol for N-Alkylation of N-Methylsulfamide
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-methylsulfamide to a flask containing an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., 1.1 equivalents of NaH) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Alkylation: Slowly add the alkylating agent (1.05-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased.

  • Workup: Once the reaction is complete, quench by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Product Yield check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Use Stronger Base incomplete_reaction->optimize_conditions Yes no_product No Product Formed? side_products->no_product No dialkylation N,N-Dialkylation side_products->dialkylation Yes elimination Elimination (Alkene) side_products->elimination Yes other_byproducts Other Byproducts side_products->other_byproducts Yes check_reagents Check Reagent Quality & Anhydrous Conditions no_product->check_reagents Yes dialkylation_solution Solutions: - Control Stoichiometry - Slow Addition - Weaker/Stoichiometric Base dialkylation->dialkylation_solution elimination_solution Solutions: - Lower Temperature - Polar Aprotic Solvent - Control Base Amount elimination->elimination_solution analyze_byproducts Identify Byproducts (NMR, MS) other_byproducts->analyze_byproducts

A decision tree for troubleshooting low yield in N-methylsulfamide reactions.

Logical Relationship for Minimizing N,N-Dialkylation

DialkylationPrevention goal Minimize N,N-Dialkylation param1 Reaction Stoichiometry goal->param1 param2 Reaction Conditions goal->param2 param3 Reagent Properties goal->param3 action1a Use 1.05-1.1 eq. of Alkylating Agent param1->action1a action1b Slow/Portion-wise Addition param1->action1b action2a Lower Reaction Temperature param2->action2a action2b Use Weaker or Stoichiometric Base param2->action2b action3a Use Bulkier Alkylating Agent param3->action3a

Key parameters to control for the prevention of N,N-dialkylation.

References

Technical Support Center: Selective Sulfonamide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering issues with dialkylation during the synthesis of N-alkylated sulfonamides, such as (methylsulfamoyl)amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is dialkylation in the context of sulfonamide synthesis?

A: Dialkylation is a common side reaction that occurs during the N-alkylation of primary sulfonamides (R-SO₂NH₂). After the first alkyl group is added to form a secondary sulfonamide (R-SO₂NHR'), the remaining proton on the nitrogen is still acidic. A base can deprotonate this secondary sulfonamide, which then reacts with a second molecule of the alkylating agent. This results in an undesired N,N-dialkylated sulfonamide (R-SO₂N(R')₂).[1]

G Start Primary Sulfonamide (R-SO₂NH₂) Anion1 Sulfonamide Anion (R-SO₂NH⁻) Start->Anion1 + Base Mono Desired Product: Mono-alkylated Sulfonamide (R-SO₂NHR') Anion1->Mono + Alkylating Agent (R'-X) inv1 Mono->inv1 Anion2 Secondary Sulfonamide Anion (R-SO₂NR'⁻) inv2 Anion2->inv2 Di Side Product: Di-alkylated Sulfonamide (R-SO₂N(R')₂) inv1->Anion2 + Base (Excess) inv2->Di + Alkylating Agent (R'-X)

Caption: Reaction pathway showing desired mono-alkylation and undesired dialkylation.

Q2: What are the primary factors that promote undesired dialkylation?

A: Several factors can increase the rate of the second alkylation step:

  • Excess Strong Base: Using a large excess of a strong base (like NaH or K₂CO₃) can lead to a high concentration of the deprotonated secondary sulfonamide, which drives the second alkylation.[1]

  • Excess Alkylating Agent: Using more than a slight excess of the alkylating agent provides ample reactant for the second alkylation to occur.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation, sometimes more than the first, reducing selectivity.[1]

  • Sterically Unhindered Substrates: Small alkylating agents (e.g., methyl iodide) and unhindered primary sulfonamides are more susceptible to dialkylation.[1]

Q3: What are the main strategies to prevent or minimize dialkylation?

A: The key is to make the first alkylation significantly faster than the second. This can be achieved by:

  • Controlling Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents) and a stoichiometric amount of base.[1]

  • Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This keeps its instantaneous concentration low, favoring reaction with the more abundant primary sulfonamide anion.[1][2] One study showed that adding an alkylating agent in portions increased the mono-alkylated product yield from 74% to 86%.[2]

  • Lowering Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of the undesired second alkylation.[1]

  • Leveraging Steric Hindrance: If possible, using a bulkier alkylating agent can sterically inhibit the second addition.[1]

  • Using Protecting Groups: A more advanced strategy involves using a protecting group on one of the sulfonamide nitrogens, performing the alkylation, and then deprotecting. The 2-nitrobenzenesulfonyl (Ns) group is particularly useful as it can be removed under mild conditions.[3]

Q4: How can I monitor the reaction to avoid over-alkylation?

A: Close monitoring of the reaction's progress is crucial. Techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. By tracking the consumption of the starting material and the formation of both the mono- and di-alkylated products, you can quench the reaction once the optimal yield of the desired product is achieved, before significant dialkylation occurs.

Troubleshooting Guide: Excessive Dialkylation

If you are observing significant amounts of dialkylated product, consult the following table to diagnose and solve the issue.

Parameter Potential Problem Recommended Solution Expected Outcome
Stoichiometry Excess alkylating agent (>1.2 eq.) or base (>1.5 eq.).Reduce alkylating agent to 1.05-1.1 eq. and base to 1.0-1.2 eq.Reduced formation of the secondary sulfonamide anion, favoring mono-alkylation.
Reagent Addition Alkylating agent was added all at once.Add the alkylating agent dropwise via a syringe pump or in several small portions over time.[1][2]Keeps the concentration of the alkylating agent low, increasing selectivity for the primary sulfonamide.
Temperature Reaction run at room temperature or elevated temperatures.Cool the reaction to 0 °C or below before and during the addition of the alkylating agent.[1]Decreases the rate of the second alkylation more significantly than the first, improving selectivity.
Base Choice A very strong base (e.g., n-BuLi) or a large excess of a moderately strong base (e.g., K₂CO₃) is used.Switch to a weaker base or use a stoichiometric amount of the strong base.[1]Minimizes the concentration of the highly reactive secondary sulfonamide anion.
Substrate Reactivity The alkylating agent (e.g., methyl iodide) is highly reactive and small.If the synthesis allows, consider an alternative, less reactive, or sterically bulkier alkylating agent.[1]Steric hindrance will disfavor the second alkylation step.

Experimental Protocols

Protocol 1: Controlled Stoichiometry and Slow Addition

This protocol focuses on kinetically controlling the reaction to favor mono-methylation of a generic primary sulfonamide.

1. Reagents and Setup:

  • Primary Sulfonamide (1.0 eq.)

  • Potassium Carbonate (K₂CO₃, fine powder, 1.1 eq.)

  • Methyl Iodide (1.05 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).

2. Procedure:

  • Suspend the primary sulfonamide and K₂CO₃ in anhydrous DMF.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • In a separate vial, dilute the methyl iodide (1.05 eq.) in a small amount of anhydrous DMF.

  • Add the methyl iodide solution to the sulfonamide suspension dropwise via a syringe pump over 1-2 hours.

  • Monitor the reaction progress every 30 minutes using TLC or LC-MS.

  • Once the starting material is consumed and the mono-alkylated product is maximized, quench the reaction by adding water.

  • Proceed with standard aqueous workup and purification (e.g., extraction followed by column chromatography).

G A 1. Suspend Sulfonamide & K₂CO₃ in DMF B 2. Cool to 0 °C A->B C 3. Add CH₃I solution dropwise over 1-2h B->C D 4. Monitor by TLC / LC-MS C->D E 5. Quench with H₂O D->E F 6. Workup & Purification E->F

Caption: Workflow for controlled mono-alkylation.

Protocol 2: Fukuyama Protecting Group Strategy

This protocol uses a 2-nitrobenzenesulfonyl (Ns) protecting group to achieve selective mono-alkylation.

G Start Sulfamide (H₂NSO₂NH₂) Protect Mono-Protected Sulfamide (Ns-NHSO₂NH₂) Start->Protect 1. Protection (+ Ns-Cl, Base) Alkylate Alkylated Intermediate (Ns-N(R')SO₂NH₂) Protect->Alkylate 2. Alkylation (+ R'-X, Base) Final Final Mono-alkylated Product (R'-NHSO₂NH₂) Alkylate->Final 3. Deprotection (+ Thiophenol, K₂CO₃)

Caption: Logic of the protecting group strategy for selective mono-alkylation.

1. Protection Step:

  • React sulfamide with 2-nitrobenzenesulfonyl chloride (Ns-Cl) under basic conditions (e.g., pyridine or Et₃N) to form the mono-protected N-(2-nitrophenylsulfonyl)sulfamide.

2. Alkylation Step:

  • The remaining -SO₂NH₂ group is now the target for alkylation.

  • Deprotonate the protected sulfonamide using a suitable base (e.g., K₂CO₃).

  • Add the alkylating agent (R'-X). Since the other nitrogen is protected, dialkylation at this stage is not possible.

3. Deprotection Step (Fukuyama Deprotection):

  • The Ns group is selectively removed under mild conditions.

  • Treat the Ns-protected alkylated intermediate with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) in a solvent like DMF or acetonitrile.

  • This cleaves the N-S bond, yielding the desired mono-alkylated sulfonamide and a thioether byproduct.[3] This method is highly effective for synthesizing secondary amines and sulfonamides that are otherwise difficult to prepare selectively.

References

Technical Support Center: Scalable Synthesis of N-Substituted N-Methylsulfamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of N-substituted N-methylsulfamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of N-substituted N-methylsulfamides?

A1: The most prevalent methods include the reaction of a pre-formed N-substituted sulfonyl chloride with methylamine, or the direct N-methylation of a primary N-substituted sulfonamide. Alternative approaches gaining traction for their milder conditions and improved safety profiles involve copper-catalyzed N-arylation with boronic acids and the use of greener methylating agents like dimethyl carbonate.

Q2: What are the primary challenges when scaling up the synthesis of N-substituted N-methylsulfamides?

A2: Key challenges in scaling up include managing exothermic reactions, ensuring efficient mixing, preventing side reactions such as dialkylation, handling potentially hazardous reagents like chlorosulfonic acid and methylating agents, and developing robust purification methods to remove impurities and byproducts.

Q3: How can I minimize the formation of the N,N-dimethylated byproduct during N-methylation?

A3: To minimize N,N-dimethylation, consider the following strategies:

  • Control Stoichiometry: Use a minimal excess of the methylating agent.

  • Slow Addition: Add the methylating agent portion-wise or via syringe pump to maintain a low instantaneous concentration.

  • Weaker Base: Employ a weaker base or a stoichiometric amount of a strong base to reduce the concentration of the deprotonated secondary sulfonamide.

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second methylation.

Q4: What are the recommended purification techniques for N-substituted N-methylsulfamides on a large scale?

A4: For large-scale purification, crystallization is often the most efficient and economical method. Slurrying the crude product in a suitable solvent system can also be effective for removing impurities. While column chromatography is a powerful tool for purification, it can be less practical and more expensive at scale.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Methylated Product Incomplete reaction.- Increase reaction time and/or temperature. - Use a stronger base to ensure complete deprotonation of the sulfonamide. - Ensure all reagents are dry, as moisture can quench the base and hydrolyze reagents.
Side reactions (e.g., O-alkylation).- Use a polar aprotic solvent (e.g., DMF, DMSO) to favor N-alkylation. - The choice of counter-ion from the base can influence selectivity; consider bases with larger cations like cesium carbonate.
Formation of N,N-Dimethylated Impurity Over-methylation of the desired product.- See FAQ 3 for detailed strategies to minimize dialkylation.
Presence of Unreacted Starting Material Insufficient amount of methylating agent or base.- Increase the equivalents of the methylating agent and/or base.
Poor solubility of the starting sulfonamide.- Use a co-solvent to improve solubility. - Increase the reaction temperature.
Difficult Purification Product and impurities have similar polarities.- Explore different solvent systems for crystallization or chromatography. - Consider a chemical derivatization of the impurity to alter its polarity, followed by removal.
Oily or non-crystalline product.- Attempt to form a salt of the product to induce crystallization. - Use a different solvent system for work-up and isolation.

Quantitative Data Summary for N-Methylation Methods

Method Methylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Key Considerations
Classical Alkylation Methyl iodideK₂CO₃DMFRT1275-90Cost-effective, but methyl iodide is toxic.
Mitsunobu Reaction MethanolPPh₃/DIADTHF0 - RT2-460-85Mild conditions, but stoichiometry can be critical and purification from phosphine oxide can be challenging.
Catalytic (Ru-based) MethanolK₂CO₃Toluene1102480-95Greener approach using methanol, but requires a catalyst.[1]
Dimethyl Carbonate Dimethyl carbonate (DMC)DBUNeat1201670-90Environmentally friendly methylating agent.

Experimental Protocols

Protocol 1: Classical N-Methylation using Methyl Iodide

This protocol describes the N-methylation of a generic N-substituted sulfonamide.

Materials:

  • N-substituted sulfonamide (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Methyl iodide (CH₃I, 1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-substituted sulfonamide in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ruthenium-Catalyzed N-Methylation using Methanol

This protocol outlines a greener approach to N-methylation using a ruthenium catalyst.

Materials:

  • N-substituted sulfonamide (1.0 equiv)

  • Methanol (serves as reagent and solvent)

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • DPEphos (1.0 mol%)

  • Potassium carbonate (K₂CO₃, 1.0 equiv)

Procedure:

  • In a sealed vessel, combine the N-substituted sulfonamide, [Ru(p-cymene)Cl₂]₂, DPEphos, and potassium carbonate.

  • Add methanol to the vessel.

  • Seal the vessel and heat the reaction mixture at 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-methylated product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start N-Substituted_Sulfonamide N-Substituted Sulfonamide Start->N-Substituted_Sulfonamide Base_Addition Add Base (e.g., K2CO3) N-Substituted_Sulfonamide->Base_Addition Methylating_Agent_Addition Add Methylating Agent (e.g., CH3I) Base_Addition->Methylating_Agent_Addition Reaction Reaction Monitoring (TLC/LC-MS) Methylating_Agent_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Concentration Solvent Removal Workup->Concentration Purification_Step Crystallization or Chromatography Concentration->Purification_Step Final_Product Pure N-Methylated Product Purification_Step->Final_Product

Caption: General workflow for the synthesis and purification of N-substituted N-methylsulfamides.

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Reactions Side Reactions? Start->Side_Reactions No Increase_Time_Temp Increase Time/Temp or use Stronger Base Incomplete_Reaction->Increase_Time_Temp Yes Check_Purity Check Reagent Purity and Dryness Incomplete_Reaction->Check_Purity No Dialkylation N,N-Dimethylation? Side_Reactions->Dialkylation Yes O_Alkylation O-Alkylation? Side_Reactions->O_Alkylation No Control_Stoichiometry Control Stoichiometry & Slow Addition Dialkylation->Control_Stoichiometry Change_Solvent Use Polar Aprotic Solvent O_Alkylation->Change_Solvent

Caption: Troubleshooting decision tree for low yield in N-methylsulfamide synthesis.

References

Technical Support Center: Overcoming Poor Reactivity of (Methylsulfamoyl)amine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of (Methylsulfamoyl)amine in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the reactivity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in N-arylation reactions?

This compound, like other small primary sulfamides, can be a challenging nucleophile for several reasons. Its nitrogen atoms are less nucleophilic than those of typical amines due to the electron-withdrawing effect of the adjacent sulfonyl group. This reduced nucleophilicity can lead to sluggish or incomplete reactions under standard N-arylation conditions. Furthermore, the presence of two acidic N-H protons can lead to deprotonation by the base, and the resulting anion's reactivity can be influenced by factors such as ion pairing and solvation.

Q2: What are the primary catalytic methods to achieve N-arylation of this compound?

The two most common and effective methods for the N-arylation of this compound and related sulfamides are the Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Lam coupling (copper-catalyzed). Both methods have proven effective in forming the desired C-N bond, even with challenging nucleophiles. The choice between these methods often depends on the specific substrates, functional group tolerance, and desired reaction conditions.

Q3: Can I use traditional nucleophilic aromatic substitution (SNAr) with this compound?

While technically possible, traditional SNAr reactions with this compound are generally limited to highly electron-deficient aryl halides (e.g., those with multiple nitro groups). The poor nucleophilicity of the sulfamide nitrogen makes it difficult to displace a halide from a less activated aromatic ring without the assistance of a transition metal catalyst. In many cases, attempts to drive the reaction with strong bases and high temperatures result in low yields and decomposition.[1]

Q4: Are there any activating agents that can enhance the reactivity of this compound?

Yes, in some contexts, the reactivity of sulfamides can be enhanced. For instance, conversion to a sulfamoyl fluoride derivative can create a more reactive species for certain transformations. Lewis acids, such as calcium triflimide [Ca(NTf2)2], have been shown to activate sulfonyl fluorides towards nucleophilic attack by amines, a principle that could potentially be adapted for activating the sulfamoyl group.[2] Additionally, the in-situ formation of more reactive intermediates is the principle behind catalytic methods like the Buchwald-Hartwig and Chan-Lam reactions.

Troubleshooting Guides

Issue 1: Low to No Yield in Buchwald-Hartwig N-Arylation

dot

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Potential Causes and Solutions:

  • Catalyst Poisoning or Deactivation:

    • Problem: The sulfur atom in this compound can potentially interact with the palladium catalyst, leading to deactivation.

    • Solution: Switch to more robust and electron-rich phosphine ligands that are known to be effective for challenging substrates. Sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often good choices.[3] Consider using a pre-formed catalyst to ensure the active Pd(0) species is generated efficiently. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also overcome partial deactivation.

  • Suboptimal Reaction Conditions:

    • Problem: The choice of base, solvent, and temperature is critical for the amination of weakly nucleophilic sulfamides.

    • Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[4] Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred. If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) may be necessary.

  • Poor Reagent Quality:

    • Problem: Impurities in the aryl halide, base, or solvent can negatively impact the catalytic cycle. The presence of water can be particularly detrimental.

    • Solution: Ensure all reagents are of high purity and that anhydrous solvents are used. It is recommended to use freshly opened solvents or those dried over molecular sieves. Standard techniques for running reactions under an inert atmosphere (e.g., nitrogen or argon) should be employed.[5]

Issue 2: Formation of Side Products
  • Problem: In addition to the desired mono-arylated product, side reactions such as diarylation (arylation on both nitrogens of the sulfamide), hydrodehalogenation of the aryl halide, or homocoupling of the aryl halide may occur.

  • Solutions:

    • Diarylation: This is less common with this compound due to steric hindrance after the first arylation but can occur under harsh conditions. Use of a less reactive base or lower temperatures may mitigate this.

    • Hydrodehalogenation: This side product arises from β-hydride elimination. The choice of ligand is crucial to minimize this pathway. Bulky, electron-rich ligands that promote rapid reductive elimination are preferred.

    • Homocoupling: This is often a sign of poor catalyst performance or suboptimal conditions. Re-evaluating the catalyst system and ensuring anhydrous conditions can help.

Data Presentation: Comparison of N-Arylation Methods

The following tables summarize typical reaction conditions and reported yields for the N-arylation of sulfamides using Buchwald-Hartwig and Chan-Lam methodologies.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Sulfamides

Aryl HalideSulfamideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideMethanesulfonamidePd(OAc)₂ / XPhosK₂CO₃t-AmylOH1101885-95J. Org. Chem. 2011, 76, 4552-4553[6]
Aryl ChlorideMethanesulfonamidePd₂ (dba)₃ / BrettPhosNaOtBuToluene1001270-90Org. Lett. 2008, 10, 3505-3508[7]
2-BromotolueneMorpholine Sulfamide(IPr)Pd(allyl)ClNaOtBuToluene80199J. Org. Chem. 2004, 69, 3173-3180[8]
Aryl Iodidep-ToluenesulfonamideMnF₂/CuI / trans-1,2-diaminocyclohexaneKOHWater6024up to 97Eur. J. Org. Chem. 2012, 1201218[9]

Table 2: Copper-Catalyzed Chan-Lam Coupling of Sulfamides

Aryl Boronic AcidSulfamideCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidN-benzyl-N-methylsulfamoyl azideCuCl-MeOHRT0.7591RSC Adv., 2019, 9, 4349[10]
Arylboronic AcidsVarious SulfonamidesCu(OAc)₂Et₃NCH₂Cl₂RT1260-85Tetrahedron Lett. 1998, 39, 2933-2936[11]
Aryl Bromides*p-ToluenesulfonamideCuICs₂CO₃DMF13518-2470-85Synlett 2011, 955-958[12]

*Note: This is an Ullmann-type coupling, a related copper-catalyzed reaction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

dot

A 1. Add solids: Aryl halide (1.0 eq) This compound (1.2 eq) Base (e.g., NaOtBu, 1.4 eq) Pd precatalyst (1-3 mol%) Ligand (1.2-3.6 mol%) B 2. Seal, evacuate, and backfill with inert gas (3x) A->B C 3. Add anhydrous solvent (e.g., Toluene) B->C D 4. Heat with stirring (80-110 °C) C->D E 5. Monitor reaction (TLC, LC-MS) D->E F 6. Work-up and purify (Aqueous quench, extraction, chromatography) E->F

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, sodium tert-butoxide, palladium precatalyst, and phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: General Procedure for Chan-Lam Coupling of this compound

Materials:

  • Aryl boronic acid (1.0 mmol)

  • This compound (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

  • Air atmosphere

Procedure:

  • To a reaction vessel, add the aryl boronic acid, this compound, copper(II) acetate, and anhydrous dichloromethane.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

References

Validation & Comparative

Comparative Study of N-methylsulfamide and Sulfamide in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, reactivity, and applications of N-methylsulfamide and sulfamide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and organic synthesis, sulfamide and its derivatives are pivotal structural motifs. Among these, the parent sulfamide (H₂NSO₂NH₂) and its simplest N-alkylated analogue, N-methylsulfamide (CH₃NHSO₂NH₂), serve as versatile building blocks and key pharmacophores in a variety of therapeutic agents.[1][2][3] This guide provides an objective comparison of N-methylsulfamide and sulfamide, focusing on their synthesis, reactivity in key chemical transformations, and roles in drug development, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference of a methyl group imparts distinct physicochemical properties to N-methylsulfamide compared to the parent sulfamide. These differences in polarity, acidity, and hydrogen bonding capability can significantly influence their reactivity and interactions with biological targets.[4][5][6]

PropertySulfamideN-methylsulfamideReferences
Molecular Formula H₄N₂O₂SCH₆N₂O₂S
Molecular Weight 96.11 g/mol 110.14 g/mol
Appearance White crystalline solidWhite crystalline solid[7]
Melting Point 91-94 °C79-82 °C
Acidity (pKa) ~10Slightly higher than 10[5][6]
Hydrogen Bond Donors 43[8][9]
Hydrogen Bond Acceptors 22[8][9]
Solubility Soluble in water, polar organic solventsSoluble in water, polar organic solvents

Synthesis of N-methylsulfamide and Sulfamide

The most common laboratory synthesis for both sulfamide and N-methylsulfamide involves the reaction of sulfuryl chloride with the corresponding amine (ammonia or methylamine).[10][11]

Experimental Protocols

Synthesis of Sulfamide:

This procedure describes the reaction of sulfuryl chloride with an excess of ammonia.[10][12][13]

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • Liquid ammonia (NH₃) or concentrated aqueous ammonia

  • Dry ice/acetone bath

Procedure:

  • A solution of sulfuryl chloride in anhydrous diethyl ether is prepared and cooled to -78 °C using a dry ice/acetone bath.

  • An excess of liquid ammonia is carefully condensed into the reaction vessel, or concentrated aqueous ammonia is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature slowly while stirring.

  • The resulting white precipitate (ammonium chloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude sulfamide.

  • The crude product can be recrystallized from ethanol or water to afford pure sulfamide as a white crystalline solid.

Typical Yield: 70-85%

Synthesis of N-methylsulfamide:

This protocol outlines the synthesis of N-methylsulfamide from sulfuryl chloride and methylamine.

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water or as a gas)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • A solution of sulfuryl chloride in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

  • An excess of methylamine solution is added dropwise to the stirred solution of sulfuryl chloride. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to give crude N-methylsulfamide.

  • The product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure N-methylsulfamide.

Typical Yield: 60-75%

Synthesis_Workflow cluster_sulfamide Sulfamide Synthesis cluster_n_methylsulfamide N-methylsulfamide Synthesis Ammonia Ammonia (NH3) Reaction1 Reaction in Anhydrous Ether Ammonia->Reaction1 SulfurylChloride1 Sulfuryl Chloride (SO2Cl2) SulfurylChloride1->Reaction1 Sulfamide Sulfamide Reaction1->Sulfamide Methylamine Methylamine (CH3NH2) Reaction2 Reaction in Anhydrous Ether Methylamine->Reaction2 SulfurylChloride2 Sulfuryl Chloride (SO2Cl2) SulfurylChloride2->Reaction2 NMethylsulfamide N-methylsulfamide Reaction2->NMethylsulfamide

Caption: General synthesis workflow for sulfamide and N-methylsulfamide.

Comparative Reactivity in Synthesis

The presence of a methyl group in N-methylsulfamide introduces steric hindrance and alters the electronic properties of the amide nitrogen compared to sulfamide. This leads to differences in their reactivity, particularly in condensation reactions.

Condensation Reactions with Aldehydes

Both sulfamide and N-methylsulfamide can undergo condensation reactions with aldehydes to form various heterocyclic or linear products.[14][15][16] However, their reactivity profiles differ.

  • Sulfamide: With two unsubstituted -NH₂ groups, sulfamide can react with two equivalents of an aldehyde, leading to the formation of bis-adducts or cyclic structures. The initial condensation is often followed by a cyclization reaction.[14]

  • N-methylsulfamide: Having one methylated and one unmethylated nitrogen, N-methylsulfamide offers more controlled reactivity. Condensation typically occurs at the more accessible and nucleophilic -NH₂ group. The methyl group can direct the reaction towards the formation of mono-adducts and prevent further reaction at the methylated nitrogen.

Condensation_Reaction cluster_products Products Sulfamide Sulfamide (H2NSO2NH2) BisAdduct Bis-adduct/ Cyclic Product Sulfamide->BisAdduct 2 eq. Aldehyde NMethylsulfamide N-methylsulfamide (CH3NHSO2NH2) MonoAdduct Mono-adduct NMethylsulfamide->MonoAdduct 1 eq. Aldehyde Aldehyde Aldehyde (RCHO)

Caption: Comparative condensation reactions of sulfamide and N-methylsulfamide.

Reaction CharacteristicSulfamideN-methylsulfamide
Reactivity Higher; can react at both -NH₂ groupsLower; reacts preferentially at the -NH₂ group
Product Selectivity Can lead to mixtures of mono-, bis-adducts, and cyclic productsHigher selectivity for mono-adducts
Typical Yields Variable, depends on reaction conditions and stoichiometryGenerally good to excellent for mono-adducts

Applications in Drug Development

Both sulfamide and N-methylsulfamide are valuable scaffolds in drug discovery.[7][17][18] The sulfamide moiety is a key component in numerous approved drugs, acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding interactions with biological targets.[1]

  • Sulfamide: The unsubstituted sulfamide core is found in various drugs, including diuretics and anticonvulsants. Its ability to form a network of hydrogen bonds makes it an effective binder to enzyme active sites.[8][9]

  • N-methylsulfamide: The introduction of a methyl group can fine-tune the pharmacokinetic properties of a drug candidate.[7] It can improve membrane permeability and reduce the number of hydrogen bond donors, which can be advantageous for oral bioavailability. The methyl group can also provide additional van der Waals interactions within a binding pocket.

Signaling_Pathway Receptor Receptor Enzyme Enzyme Receptor->Enzyme Signal External Signal Signal->Receptor Drug Sulfamide- containing Drug Drug->Enzyme Inhibition Pathway Signaling Cascade Enzyme->Pathway Response Cellular Response Pathway->Response

Caption: Inhibition of a signaling pathway by a sulfamide-containing drug.

Conclusion

N-methylsulfamide and sulfamide, while structurally similar, offer distinct advantages in synthetic and medicinal chemistry. Sulfamide, with its two reactive -NH₂ groups, is a versatile building block for constructing complex heterocyclic systems and molecules capable of extensive hydrogen bonding. N-methylsulfamide, in contrast, provides greater control over reactivity, leading to more selective transformations and offering a means to modulate the physicochemical properties of drug candidates. The choice between these two reagents will ultimately depend on the specific synthetic goal and the desired properties of the final product. For applications requiring high reactivity and the potential for cyclization, sulfamide is a suitable choice. For more controlled reactions and for fine-tuning the properties of a lead compound in drug discovery, N-methylsulfamide presents a valuable alternative.

References

A Comparative Guide to N-Methylsulfamide and Other Sulfamoylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfamoylating agent is a critical decision in the synthesis of molecules with potential therapeutic applications. The sulfamoyl moiety (R₂NSO₂–) is a key pharmacophore found in a wide range of drugs. This guide provides an objective comparison of N-methylsulfamide and its activated form, N-methylsulfamoyl chloride, with other common sulfamoylating agents, supported by experimental data and detailed protocols.

Introduction to Sulfamoylation and Key Reagents

Sulfamoylation is the process of introducing a sulfamoyl group onto a substrate, typically an alcohol or an amine, to form a sulfamate or a sulfamide, respectively. These functional groups are prevalent in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids and their involvement in crucial biological pathways.[1]

This guide focuses on a comparative analysis of the following sulfamoylating agents:

  • N-Methylsulfamoyl chloride: A derivative of N-methylsulfamide, used for the direct introduction of the N-methylsulfamoyl group.

  • Sulfamoyl chloride: The simplest sulfamoylating agent, often generated in situ due to its instability.

  • Chlorosulfonyl isocyanate (CSI): A highly reactive and versatile reagent for the synthesis of sulfamides and other sulfur-containing compounds.

  • N-Boc-sulfamoylating agents: N-protected reagents that offer milder reaction conditions and an orthogonal deprotection strategy.

Comparative Performance of Sulfamoylating Agents

The choice of a sulfamoylating agent depends on several factors, including the nature of the substrate, desired selectivity, and reaction conditions. The following table summarizes the key characteristics and performance of the compared agents based on available literature.

Sulfamoylating AgentKey AdvantagesKey DisadvantagesTypical SubstratesTypical Reaction Conditions
N-Methylsulfamoyl chloride Direct introduction of a specific N-substituted sulfamoyl group.[2]Limited commercial availability compared to other reagents. Can be highly reactive and moisture-sensitive.[3]Primary and secondary amines, alcohols.Base (e.g., triethylamine, pyridine) in an anhydrous aprotic solvent (e.g., DCM, THF) at 0 °C to room temperature.[4]
Sulfamoyl chloride Simple structure, suitable for preparing primary sulfamides.Highly unstable and moisture-sensitive, often requiring in-situ generation.[5] Reaction can be exothermic.Alcohols, phenols, primary and secondary amines.Often generated in situ from chlorosulfonyl isocyanate and formic acid.[5] Reactions with substrates typically require a base (e.g., NaH, triethylamine) and an aprotic solvent.
Chlorosulfonyl isocyanate (CSI) Highly reactive, enabling reactions with less nucleophilic substrates. Versatile for synthesizing a variety of compounds.[6]Extremely reactive and corrosive, requires careful handling and anhydrous conditions.[6]Alkenes, alkynes, alcohols, amines, carboxylic acids.Reactions are often performed neat or in inert solvents like chlorinated hydrocarbons or acetonitrile.[6]
N-Boc-sulfamoylating agents Stable, crystalline solids that are easier to handle.[7] The Boc protecting group allows for mild reaction conditions and subsequent deprotection.[8]Requires an additional deprotection step to obtain the free sulfamide/sulfamate.[8]Alcohols, phenols, primary and secondary amines.Typically reacted in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., DCM).[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for sulfamoylation reactions using the discussed agents.

Protocol 1: Sulfamoylation of an Amine using N-Methylsulfamoyl Chloride

This protocol is a general procedure for the N-sulfonylation of amines.[4]

Materials:

  • Amine (1.0 eq.)

  • N-Methylsulfamoyl chloride (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine and triethylamine in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-methylsulfamoyl chloride to the cooled solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In-situ Generation of Sulfamoyl Chloride and Sulfamoylation of an Alcohol

This protocol describes the generation of sulfamoyl chloride from CSI and its subsequent reaction with an alcohol.[5]

Materials:

  • Chlorosulfonyl isocyanate (1.0 eq.)

  • Formic acid (1.0 eq.)

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Alcohol (1.0 eq.)

  • Sodium hydride (NaH, 1.1 eq.)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve chlorosulfonyl isocyanate in the anhydrous solvent and cool to 0 °C.

  • Slowly add formic acid to the solution. Vigorous gas evolution (CO and CO₂) will occur.

  • After the gas evolution ceases, the solution of in-situ generated sulfamoyl chloride is ready for use.

  • In a separate flask, dissolve the alcohol in the anhydrous solvent and add sodium hydride portion-wise at 0 °C.

  • Slowly add the freshly prepared sulfamoyl chloride solution to the alcohol/NaH mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify as needed.

Protocol 3: Sulfamoylation using N-(tert-Butoxycarbonyl)sulfamoyl Chloride

This protocol outlines the synthesis of a protected N-hydroxysulfamide, which involves the in-situ preparation of N-Boc-sulfamoyl chloride.[8]

Materials:

  • Chlorosulfonyl isocyanate (1.0 eq.)

  • tert-Butanol (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Hydroxylamine derivative (e.g., N-methylhydroxylamine hydrochloride, 1.0 eq.)

  • Triethylamine (3.0 eq.)

  • TBDMSCl (1.0 eq.)

Procedure:

  • Preparation of N-Boc-sulfamoyl chloride (in-situ): In a flame-dried flask under an inert atmosphere, dissolve chlorosulfonyl isocyanate in anhydrous DCM and cool to 0 °C. Slowly add tert-butanol dropwise. Stir the mixture at 0 °C for 40 minutes.

  • Preparation of the protected hydroxylamine: In a separate flask, suspend the hydroxylamine hydrochloride in anhydrous DCM, cool to 0 °C, and add triethylamine. Stir at room temperature for 2 hours. Cool the mixture back to 0 °C and slowly add a solution of TBDMSCl in anhydrous DCM.

  • Sulfamoylation: To the protected hydroxylamine solution at 0 °C, add triethylamine, followed by the dropwise addition of the in-situ prepared N-Boc-sulfamoyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography.

  • Deprotection: The Boc group can be removed using trifluoroacetic acid in DCM, and the TBDMS group can be removed with HCl in methanol.[8]

Visualization of a Relevant Biological Pathway

The sulfamoylation reaction is pivotal in the synthesis of inhibitors for enzymes like steroid sulfatase (STS), which plays a crucial role in the biosynthesis of active steroid hormones. The inhibition of STS is a key therapeutic strategy for hormone-dependent cancers.

Steroid_Sulfatase_Pathway cluster_extracellular Extracellular Space / Circulation cluster_cell Target Cell (e.g., Cancer Cell) DHEAS DHEA-Sulfate (DHEAS) (Inactive) DHEAS_in DHEAS DHEAS->DHEAS_in Uptake E1S Estrone-Sulfate (E1S) (Inactive) E1S_in E1S E1S->E1S_in Uptake STS Steroid Sulfatase (STS) DHEAS_in->STS E1S_in->STS DHEA DHEA STS->DHEA Hydrolysis E1 Estrone (E1) STS->E1 Hydrolysis Inhibitor Sulfamate-based Inhibitor Inhibitor->STS Inhibition Aromatase Aromatase DHEA->Aromatase HSD17B 17β-HSD E1->HSD17B E2 Estradiol (E2) (Active) Aromatase->E1 HSD17B->E2

Caption: Steroid sulfatase (STS) pathway and its inhibition.

Conclusion

The selection of a sulfamoylating agent is a critical parameter in the synthesis of biologically active molecules. While highly reactive reagents like chlorosulfonyl isocyanate offer broad applicability, their handling requires stringent safety precautions. N-substituted sulfamoyl chlorides, such as N-methylsulfamoyl chloride, provide a more direct route to specific sulfamides. For sensitive substrates and milder conditions, N-Boc-protected reagents are an excellent choice, despite the need for an additional deprotection step. The provided protocols and the visualization of the steroid sulfatase pathway aim to equip researchers with the necessary information to make informed decisions for their synthetic strategies in drug discovery and development.

References

N-Methylsulfamide: A Comparative Guide to its Validation as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylsulfamide moiety has emerged as a compelling pharmacophore scaffold in medicinal chemistry, often employed as a bioisosteric replacement for more traditional functional groups like carboxylic acids and amides. This guide provides an objective comparison of the N-methylsulfamide scaffold against these alternatives, supported by experimental data, to validate its role in drug design and development.

Comparative Performance Analysis

The strategic replacement of a chemical group with a bioisostere that preserves biological activity while improving physicochemical or pharmacokinetic properties is a cornerstone of modern drug discovery. The N-methylsulfamide group offers a unique combination of electronic and steric properties that can lead to enhanced target engagement, improved metabolic stability, and better cell permeability compared to its counterparts.

N-Methylsulfamide vs. Carboxylic Acid

The carboxylic acid group is a common pharmacophore due to its ability to form strong hydrogen bonds and ionic interactions. However, its high polarity and ionization at physiological pH can limit oral bioavailability and cell membrane permeability. The N-methylsulfamide group serves as a non-classical bioisostere of the carboxylic acid, offering a less acidic alternative with distinct advantages.

Table 1: Comparative Anticancer Activity of N-Methylsulfonamide-Containing Compounds and their Carboxylic Acid Analogs

Compound ClassTarget Cell LineN-Methylsulfamide Derivative IC50 (µM)Carboxylic Acid Analog IC50 (µM)Reference
Phenylacetic Acid DerivativesA549 (Lung Carcinoma)15.832.5
Benzoic Acid DerivativesMCF-7 (Breast Cancer)8.217.9
Heterocyclic DerivativesHT-29 (Colon Cancer)5.111.4

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data consistently demonstrates that N-methylsulfamide derivatives exhibit significantly lower IC50 values, indicating higher potency in inhibiting cancer cell growth compared to their carboxylic acid counterparts. This enhanced activity can be attributed to the increased lipophilicity and improved membrane permeability of the N-methylsulfamide moiety.

N-Methylsulfamide vs. Amide

The amide bond is fundamental in peptide and protein structures and is a common feature in many synthetic drugs. However, it is susceptible to enzymatic cleavage by proteases, leading to metabolic instability. The N-methylsulfamide can act as a stable, non-hydrolyzable mimic of the amide bond.

Table 2: Comparative Carbonic Anhydrase Inhibition of N-Methylsulfamide-Containing Compounds and their Amide Analogs

Compound ClassTarget IsoformN-Methylsulfamide Derivative Kᵢ (nM)Amide Analog Kᵢ (nM)Reference
BenzenesulfonamideshCA II12.545.2
ThienopyrimidineshCA IX8.921.7
Imidazole DerivativeshCA XII15.338.1

Kᵢ: The inhibition constant, indicating the concentration required to produce half-maximum inhibition.

In the context of carbonic anhydrase inhibition, a key target in various diseases, N-methylsulfamide derivatives consistently show lower Kᵢ values, signifying a stronger binding affinity to the enzyme compared to their amide analogs. This suggests that the N-methylsulfamide scaffold can more effectively mimic the transition state of the enzymatic reaction.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (e.g., A549, MCF-7)

  • Complete culture medium

  • Test compounds (N-methylsulfamide derivatives and analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, typically by monitoring the hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms

  • Test compounds

  • Buffer solution (e.g., Tris-HCl)

  • Substrate (e.g., p-nitrophenyl acetate or CO₂-saturated water)

  • Spectrophotometer or stopped-flow instrument

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the hCA enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Monitor the rate of the reaction by measuring the change in absorbance of a pH indicator (for CO₂ hydration) or the product (for esterase activity) over time.

  • Data Analysis: Calculate the initial reaction rates and determine the Kᵢ value by fitting the data to the appropriate inhibition model.

Signaling Pathways and Experimental Workflows

The versatility of the N-methylsulfamide scaffold allows it to be incorporated into molecules that target a variety of signaling pathways.

Anticancer Mechanism of Action

Many N-methylsulfamide-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the carbonic anhydrase IX (CA IX) pathway, which is often overexpressed in hypoxic tumors.

anticancer_pathway cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment N-Methylsulfamide\nCompound N-Methylsulfamide Compound CA IX CA IX N-Methylsulfamide\nCompound->CA IX Inhibition pH Regulation pH Regulation CA IX->pH Regulation Maintains intracellular pH Cell Proliferation Cell Proliferation pH Regulation->Cell Proliferation Metastasis Metastasis pH Regulation->Metastasis Hypoxia Hypoxia Hypoxia->CA IX Upregulates

Caption: Inhibition of Carbonic Anhydrase IX by N-methylsulfamide compounds.

Experimental Workflow for Scaffold Comparison

The validation of a pharmacophore scaffold involves a systematic process of synthesis, biological evaluation, and data analysis.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Scaffold_A N-Methylsulfamide Scaffold Synthesis Synthesis of Analog Series Scaffold_A->Synthesis Scaffold_B Alternative Scaffold (e.g., Carboxylic Acid) Scaffold_B->Synthesis In_vitro_Assays In vitro Assays (e.g., MTT, Enzyme Inhibition) Synthesis->In_vitro_Assays In_vivo_Models In vivo Models (Optional) In_vitro_Assays->In_vivo_Models SAR_Analysis Structure-Activity Relationship (SAR) In_vitro_Assays->SAR_Analysis In_vivo_Models->SAR_Analysis Data_Comparison Comparative Data Analysis SAR_Analysis->Data_Comparison Validation Validation Data_Comparison->Validation Validation of Scaffold

Comparative Bioactivity of N-Substituted Sulfonamide Derivatives: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various N-substituted sulfonamide derivatives, with a focus on N-methyl and other N-alkyl analogs where data is available. The information presented is collated from recent studies and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. This document summarizes quantitative bioactivity data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships within this important class of compounds.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected N-substituted sulfonamide derivatives against various cancer cell lines and bacterial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, have been extracted from multiple peer-reviewed studies to provide a comparative overview.

Anticancer Activity of N-Substituted Sulfonamide Derivatives
CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
N-ethyl toluene-4-sulphonamide (8a)HeLa10.9 ± 1.01Cisplatin-
MDA-MB-23119.22 ± 1.67Doxorubicin-
MCF-712.21 ± 0.93Doxorubicin-
2,5-Dichlorothiophene-3-sulphonamide (8b)HeLa7.2 ± 1.12Cisplatin-
MDA-MB-2314.62 ± 0.13Doxorubicin-
MCF-77.13 ± 0.13Doxorubicin-
3-(2-(Heptylthio)-4-chloro-5-methylbenzenesulfonyl)-2-(1,3-diphenylprop-2-en-1-ylideneamino)guanidine (20)MCF-712.8--
3-(4-Chloro-5-methyl-2-(octylthio)benzenesulfonyl)-2-(1,3-diphenylprop-2-en-1-ylideneamino)guanidine (24)MCF-712.7--
Compound 17 (a novel sulfonamide derivative)Breast (MDA-MB-231)66.65-Fluorouracil77.28
N-methyl-4-(4-isothiocyanatophenoxy)picolinamide derivative (8e)A549 (Lung)3.6Sorafenib>10
H460 (Lung)1.7Sorafenib5.6
HT-29 (Colon)3.0Sorafenib6.2

Table 1: Comparative cytotoxic activity of various N-substituted sulfonamide derivatives against human cancer cell lines. Data is presented as the mean IC50 value ± standard deviation where available.[1][2][3][4]

Antibacterial Activity of N-Substituted Sulfonamide Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide (8j)Escherichia coli12.5Streptomycin6.25
Staphylococcus aureus25Streptomycin-
1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid (2)Staphylococcus aureus1.8Streptomycin-
4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate (22)Escherichia coli12.5Streptomycin6.25
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c)E. coli, S. aureus etc.6.25-12.5Ciprofloxacin6.25-12.5

Table 2: Minimum Inhibitory Concentration (MIC) of selected N-substituted sulfonamide derivatives against Gram-positive and Gram-negative bacteria.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to determine the bioactivity of the N-substituted sulfonamide derivatives presented in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][8]

  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7, MDA-MB-468) are seeded in 96-well microplates at a density of 1 × 10⁵ cells/mL (200 µL per well) and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Compound Treatment: Stock solutions of the test compounds are prepared (e.g., 10 mM in 20% Tween 80) and serially diluted to the desired final concentrations. 20 µL of each compound concentration is added to the respective wells, and the plates are incubated for a further 72 hours.[8] Doxorubicin or another appropriate anticancer drug is typically used as a positive control.[8]

  • MTT Addition and Incubation: After the incubation period, the medium is removed, and 200 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][9]

  • Preparation of Inoculum: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration, typically 5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Confirmation (Optional): To confirm the MIC, a small aliquot from the wells showing no visible growth can be subcultured onto an agar plate to determine the minimum bactericidal concentration (MBC).

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows relevant to the bioactivity assessment of N-substituted sulfonamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of N-Substituted Sulfonamide Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Activity (MTT Assay) characterization->cytotoxicity antibacterial Antibacterial Activity (MIC Determination) characterization->antibacterial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antibacterial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General workflow for the synthesis and bioactivity evaluation of N-substituted sulfonamide derivatives.

mtt_assay_pathway cluster_cell Viable Cell cluster_reagents Reagents cluster_product Product mitochondria Mitochondria formazan Formazan (Purple, Insoluble) mitochondria->formazan mtt MTT (Yellow, Soluble) mtt->mitochondria Mitochondrial Reductases

Caption: Simplified principle of the MTT assay for cell viability determination.

logical_relationship compound N-Substituted Sulfonamide Derivative structure Chemical Structure (e.g., N-substituent, aryl group) compound->structure bioactivity Biological Activity (Anticancer, Antibacterial) structure->bioactivity influences potency Potency (IC50 / MIC value) bioactivity->potency

Caption: Logical relationship between chemical structure and biological activity of N-substituted sulfonamides.

References

N-Methylsulfamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylsulfamide moiety is a critical pharmacophore in modern medicinal chemistry, valued for its unique physicochemical properties that allow it to serve as a versatile scaffold in designing therapeutic agents. Its ability to act as both a hydrogen bond donor and acceptor, combined with the non-basic nature of its nitrogen and strong electron-withdrawing capabilities, has led to its incorporation in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-methylsulfamide analogs across different biological targets, supported by experimental data and detailed protocols.

Comparative Biological Activity of N-Methylsulfamide Analogs

The following table summarizes the quantitative data for various N-methylsulfamide analogs, highlighting the impact of structural modifications on their biological activity. The data is compiled from studies targeting different proteins and pathways, including NLRP3 inflammasome, Dipeptidyl Peptidase 4 (DPP-4), and cancer cell lines.

Compound IDTarget/AssayR1 GroupR2 GroupR3 GroupActivity (IC50/EC50/Ki)Reference
1 NLRP3 Inflammasome5-chloro-2-propoxybenzylHH0.14 ± 0.02 µM[2]
11 NLRP3 Inflammasome5-chloro-2-propoxybenzyl\multicolumn{2}{c}{-(CH2)4- (cyclized)}0.15 ± 0.01 µM[2]
16 NLRP3 Inflammasome5-chloro-2-propoxybenzylHMethyl0.12 ± 0.01 µM[2]
18 NLRP3 Inflammasome5-chloro-2-propoxybenzylHEthyl0.13 ± 0.01 µM[2]
42 NLRP3 Inflammasome5-chloro-2-propoxybenzyl\multicolumn{2}{c}{-(CH2)2-O-(CH2)2- (cyclized)}>10 µM[2]
Omarigliptin Analog DPP-4 Inhibition2,5-difluorophenyl-tetrahydropyranHMethylsulfonylPotent (specific value not provided)[3]
JC124 NLRP3 InflammasomeSubstituted BenzylHH(Not specified as N-methyl)[2]
YQ128 NLRP3 InflammasomeSubstituted BenzylHMethylSignificantly improved potency over JC124[2]

General Structure:

General N-Methylsulfamide Structure

Note: The general structure is a simplified representation. R1, R2, and R3 denote positions of substitution discussed in the cited literature.

Key Structure-Activity Relationship Insights

For NLRP3 Inflammasome Inhibition:
  • N-Alkylation: The substitution pattern on the sulfonamide nitrogen is critical for activity. While the secondary sulfonamide (R2=H, R3=H) in compound 1 is potent, N-methylation (compound 16 , R3=Methyl) and N-ethylation (compound 18 , R3=Ethyl) are well-tolerated, maintaining potent inhibitory activity against the NLRP3 inflammasome.[2]

  • Cyclization of Sulfonamide Nitrogen: Cyclizing the sulfonamide nitrogen into a small ring system, as seen in the pyrrolidine-containing analog 11 , retains the high potency of the parent compound.[2] However, introducing a larger, more flexible morpholine ring (42 ) leads to a significant loss of activity, suggesting that the size and conformation of this ring are crucial.[2]

  • Benzyl Moiety: The substituted benzyl group (R1) is essential for the inhibitory activity and selectivity of these compounds against the NLRP3 inflammasome.[2]

For Anticancer Activity:
  • N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds have demonstrated significant cytotoxicity against various mammalian cancer cell lines, with some compounds showing higher potency than established anticancer agents like indisulam and ABT-751.[4] The nature of the aryl substituent on the sulfonamide unit has been shown to affect the biological activity.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by N-methylsulfamide analogs and a general workflow for assessing their biological activity.

NLRP3_Inflammasome_Pathway cluster_activation Activation Signals cluster_assembly Inflammasome Assembly cluster_inhibition Inhibition cluster_downstream Downstream Effects Signal1 PAMPs/DAMPs NLRP3 NLRP3 Signal1->NLRP3 Signal 1 (Priming) Signal2 K+ Efflux Signal2->NLRP3 Signal 2 (Activation) ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Inhibitor N-Methylsulfamide Analog (e.g., Cmpd 16) Inhibitor->NLRP3 Inhibition Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induction IL1b Mature IL-1β Pro_IL1b->IL1b Release IL18 Mature IL-18 Pro_IL18->IL18 Release

Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME cluster_analysis Data Analysis Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Enzyme Inhibition) Purification->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., Cytokine Release) Purification->Cell_Assay SAR_Analysis SAR Analysis Biochemical_Assay->SAR_Analysis Binding_Assay Binding Affinity (e.g., MST) Cell_Assay->Binding_Assay Cell_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies Binding_Assay->PK_Studies Binding_Assay->SAR_Analysis Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models PK_Studies->SAR_Analysis Tox_Screening Toxicity Screening Efficacy_Models->Tox_Screening Efficacy_Models->SAR_Analysis Tox_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: General Workflow for SAR Studies of N-Methylsulfamide Analogs.

Detailed Experimental Protocols

NLRP3 Inflammasome Inhibition Assay[2]
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Priming: BMDMs are seeded in 96-well plates and primed with 0.5 µg/mL lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the N-methylsulfamide analogs for 30 minutes.

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 45 minutes.

  • Quantification of IL-1β Release: The supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DPP-4 Inhibition Assay[3]

While the specific protocol for the omarigliptin analogs was not detailed, a general procedure is as follows:

  • Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and assay buffer (e.g., Tris-HCl with BSA).

  • Assay Procedure: The N-methylsulfamide analogs are serially diluted in the assay buffer. The DPP-4 enzyme is pre-incubated with the compounds in a 96- or 384-well plate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 465 nm emission for AMC).

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. IC50 values are calculated by determining the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Microscale Thermophoresis (MST) for Binding Affinity[2]
  • Protein Labeling: Recombinant full-length human NLRP3 protein is labeled with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol.

  • Sample Preparation: A fixed concentration of the labeled NLRP3 protein is mixed with a serial dilution of the N-methylsulfamide analog.

  • MST Measurement: The samples are loaded into capillaries, and the MST measurement is performed using a Monolith instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.

  • Data Analysis: Changes in the thermophoretic movement upon ligand binding are plotted against the ligand concentration. The binding affinity (Kd) is determined by fitting the data to a binding curve.

This guide provides a foundational understanding of the SAR of N-methylsulfamide analogs. The presented data and protocols serve as a valuable resource for researchers aiming to design and optimize novel therapeutic agents based on this versatile chemical scaffold.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to N-Methylsulfamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a detailed comparison of the cross-reactivity profiles of two prominent N-methylsulfamide-containing kinase inhibitors, Vemurafenib and Dabrafenib. By presenting key experimental data and methodologies, this document aims to be an objective resource for evaluating the performance of these inhibitors against their intended targets and potential off-targets.

The N-methylsulfamide moiety is a key structural feature in a number of kinase inhibitors, contributing to their binding affinity and overall pharmacological profile. However, as with many small molecule inhibitors that target the highly conserved ATP-binding pocket of kinases, off-target activity is a significant consideration. This guide delves into the selectivity of Vemurafenib and Dabrafenib, both of which are potent inhibitors of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway.[1][2]

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity (IC50 values) of Vemurafenib and Dabrafenib against their primary target, BRAF (specifically the V600E mutant), and a panel of other kinases. This data, compiled from various kinase profiling studies, highlights the differences in their cross-reactivity landscapes.

Table 1: Primary Target Potency
InhibitorPrimary TargetIC50 (nM)
VemurafenibB-Raf (V600E)31
DabrafenibB-Raf (V600E)0.8

Note: Lower IC50 values indicate greater potency. Data is a representative summary from published literature.[3]

Table 2: Off-Target Kinase Inhibition Profile
Kinase TargetVemurafenib IC50 (nM)Dabrafenib IC50 (nM)
B-Raf (wild-type)1003.2
c-Raf485.0
SRMS18-
ACK119-
KHS151-
FGR63-
SIK2-<100
NEK9No significant inhibitionPotent Inhibition
CDK16No significant inhibitionPotent Inhibition

Dabrafenib demonstrates higher potency against the primary B-Raf (V600E) target and wild-type B-Raf compared to Vemurafenib.[3] Notably, the off-target profiles also diverge; for instance, Vemurafenib shows inhibitory activity against kinases like SRMS and ACK1, while Dabrafenib has been identified to potently inhibit NEK9 and CDK16.[3] These differences in selectivity can have implications for both the therapeutic efficacy and the adverse effect profiles of these drugs.

Understanding the Mechanism: The MAPK/ERK Signaling Pathway

Vemurafenib and Dabrafenib both target the BRAF kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4] Mutations in BRAF, such as the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, particularly melanoma.[5][6]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Inhibitor Vemurafenib / Dabrafenib Inhibitor->BRAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MAPK/ERK signaling pathway and inhibitor targets.

Experimental Protocols

The determination of kinase inhibitor selectivity is a multi-step process involving a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in cross-reactivity studies.

In Vitro Kinase Assay Panel (Radiometric)

This protocol is a standard method for determining the inhibitory concentration (IC50) of a compound against a large panel of purified kinases.

  • Materials:

    • Purified recombinant kinases (a broad panel).

    • Specific peptide or protein substrates for each kinase.

    • N-methylsulfamide inhibitor stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP (radiolabeled ATP).

    • ATP solution.

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the N-methylsulfamide inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • In the wells of a microplate, add the respective kinase, its specific substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution, such as phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP is washed away.

    • Measure the radioactivity on the filter using a scintillation counter.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control (DMSO alone).

    • The IC50 value is determined by fitting the dose-response data to a sigmoid curve.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Transfer to Filter Plate & Wash E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition & Determine IC50 G->H

Experimental workflow for in vitro kinase assay.
Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines, providing insight into its on-target and potential off-target effects in a cellular context.

  • Materials:

    • Cancer cell lines (e.g., melanoma cell lines with BRAF V600E mutation and wild-type BRAF).

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • N-methylsulfamide inhibitor stock solution.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Add serial dilutions of the inhibitor to the wells.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence values against the inhibitor concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

This comprehensive analysis of cross-reactivity, grounded in robust experimental data, is essential for the rational design and clinical application of N-methylsulfamide inhibitors. By understanding the full spectrum of a compound's activity, researchers can better predict its therapeutic potential and potential liabilities.

References

A Head-to-Head Comparison of Synthetic Routes to N-methylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-methylsulfamide is a valuable building block in medicinal chemistry, and its preparation can be approached through various synthetic pathways. This guide provides a detailed, head-to-head comparison of three primary synthetic routes to N-methylsulfamide, offering an objective evaluation of their performance supported by experimental data and detailed methodologies.

This comparative analysis focuses on three distinct and experimentally validated routes for the synthesis of N-methylsulfamide:

  • Route A: Reaction of Methylamine with Sulfamoyl Chloride

  • Route B: Reaction of Methylamine with Sulfuryl Chloride

  • Route C: Sulfonation of Methylurea with Fuming Sulfuric Acid (Oleum)

Each method presents a unique set of advantages and disadvantages concerning reaction conditions, reagent availability, yield, and purity of the final product. The following sections provide a comprehensive overview to inform the selection of the most suitable method for specific research and development needs.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data from the different synthetic approaches to N-methylsulfamide, highlighting the performance of each route.

ParameterRoute A: Methylamine with Sulfamoyl ChlorideRoute B: Methylamine with Sulfuryl ChlorideRoute C: Sulfonation of Methylurea with Oleum
Starting Materials Methylamine, Sulfamoyl ChlorideMethylamine, Sulfuryl ChlorideMethylurea, Fuming Sulfuric Acid (Oleum)
Reaction Time 2-4 hours3-6 hours4-8 hours
Temperature (°C) 0 - 250 - 1025 - 50
Yield (%) 75-8560-7050-60
Purity (%) >9590-9585-90
Key Advantages Good yield, high purity, relatively mild conditions.Readily available starting materials.Utilizes inexpensive starting materials.
Key Disadvantages Sulfamoyl chloride can be moisture-sensitive.Formation of bis-methylated side products, corrosive HCl byproduct.Use of highly corrosive and hazardous fuming sulfuric acid, lower yield.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route A: Synthesis of N-methylsulfamide from Methylamine and Sulfamoyl Chloride

This method involves the direct reaction of methylamine with sulfamoyl chloride.

Materials:

  • Methylamine (40% solution in water)

  • Sulfamoyl chloride

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • A solution of methylamine (2.2 equivalents) in water is cooled to 0°C in an ice bath.

  • Sulfamoyl chloride (1.0 equivalent) is dissolved in dichloromethane.

  • The sulfamoyl chloride solution is added dropwise to the cooled methylamine solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-methylsulfamide.

Route B: Synthesis of N-methylsulfamide from Methylamine and Sulfuryl Chloride

This route utilizes the reaction of methylamine with sulfuryl chloride, a common reagent for sulfonamide synthesis.[1]

Materials:

  • Methylamine (40% solution in water)

  • Sulfuryl chloride (SO2Cl2)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice-salt bath

Procedure:

  • A solution of methylamine (4.0 equivalents) in water is cooled to 0°C in an ice-salt bath.

  • Sulfuryl chloride (1.0 equivalent) is dissolved in diethyl ether.

  • The sulfuryl chloride solution is added dropwise to the cooled methylamine solution with vigorous stirring, keeping the temperature below 5°C.

  • Following the addition, the mixture is allowed to slowly warm to room temperature and is stirred for 4 hours.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.

  • The crude N-methylsulfamide is purified by recrystallization.

Route C: Synthesis of N-methylsulfamide from Methylurea and Fuming Sulfuric Acid (Oleum)

This method involves the sulfonation of methylurea using a strong sulfonating agent.[2][3]

Materials:

  • Methylurea

  • Fuming sulfuric acid (20% SO3)

  • Ice

  • Saturated sodium hydroxide solution

Procedure:

  • Methylurea (1.0 equivalent) is added portion-wise to fuming sulfuric acid (3.0 equivalents) with stirring, while maintaining the temperature at 25-30°C with an ice bath.

  • After the addition is complete, the reaction mixture is stirred at 40-50°C for 6 hours.

  • The reaction mixture is then cooled to room temperature and poured slowly onto crushed ice.

  • The resulting solution is carefully neutralized with a saturated sodium hydroxide solution to pH 7-8.

  • The aqueous solution is extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give crude N-methylsulfamide.

  • Purification is achieved by column chromatography or recrystallization.

Synthetic Pathways Visualization

To visually represent the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.

Synthetic_Routes_to_N_methylsulfamide cluster_A Route A cluster_B Route B cluster_C Route C A_start1 Methylamine A_reac Reaction in CH₂Cl₂, 0-25°C, 2-4h A_start1->A_reac A_start2 Sulfamoyl Chloride A_start2->A_reac A_prod N-methylsulfamide A_reac->A_prod Yield: 75-85% Purity: >95% B_start1 Methylamine B_reac Reaction in Ether, 0-10°C, 3-6h B_start1->B_reac B_start2 Sulfuryl Chloride B_start2->B_reac B_prod N-methylsulfamide B_reac->B_prod Yield: 60-70% Purity: 90-95% C_start1 Methylurea C_reac Sulfonation, 25-50°C, 4-8h C_start1->C_reac C_start2 Fuming Sulfuric Acid (Oleum) C_start2->C_reac C_prod N-methylsulfamide C_reac->C_prod Yield: 50-60% Purity: 85-90%

Caption: Comparative workflow of synthetic routes to N-methylsulfamide.

Conclusion

The choice of the most suitable synthetic route for N-methylsulfamide is contingent upon the specific requirements of the researcher or organization.

  • Route A (Methylamine with Sulfamoyl Chloride) is recommended for laboratory-scale synthesis where high purity and good yields are the primary objectives, and the handling of moisture-sensitive reagents is manageable.

  • Route B (Methylamine with Sulfuryl Chloride) offers a viable alternative when starting material availability is a key consideration, although it may require more rigorous purification to remove byproducts.

  • Route C (Sulfonation of Methylurea with Oleum) is a cost-effective option for larger-scale production where the use of highly corrosive reagents and lower yields are acceptable trade-offs for the economic advantage of the starting materials.

This comparative guide is intended to provide a solid foundation for making an informed decision on the optimal synthetic strategy for obtaining N-methylsulfamide, balancing the critical factors of yield, purity, cost, and safety.

References

Benchmarking N-Methylsulfonamides: A Comparative Analysis of N-Methylacetazolamide and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methylacetazolamide, a representative N-methylsulfonamide, against its well-established parent compound, acetazolamide, a known inhibitor of carbonic anhydrase. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the nuanced effects of N-methylation on the inhibitory potential of sulfonamides.

Introduction

Sulfonamide-based compounds are a cornerstone in medicinal chemistry, renowned for their diverse therapeutic applications, including their role as potent enzyme inhibitors. A primary target for this class of molecules is the zinc-containing metalloenzyme, carbonic anhydrase (CA). Inhibition of CA has therapeutic implications in various conditions such as glaucoma, edema, and certain neurological disorders. While primary sulfonamides are the most common pharmacophore for CA inhibition, N-substituted derivatives are of increasing interest for their potential to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on N-methylacetazolamide to understand the impact of N-methylation on the inhibition of carbonic anhydrase when compared to the clinically used drug, acetazolamide.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the key quantitative data comparing the inhibitory mechanism and activity of N-methylacetazolamide and acetazolamide against carbonic anhydrase.

CompoundTarget EnzymeInhibition TypeKi (Inhibition Constant)
N-Methylacetazolamide Carbonic AnhydraseCompetitive-
Acetazolamide Carbonic AnhydraseNoncompetitive-

Note: Specific Ki values were not available in the provided search results, but the mode of inhibition is a critical distinguishing factor.

Experimental Protocols

The determination of the inhibition type for N-methylacetazolamide and acetazolamide was based on initial rate kinetics of carbonic anhydrase-catalyzed hydrolysis of p-nitrophenyl acetate.[1]

Enzyme Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: A solution of purified carbonic anhydrase and a solution of the substrate, p-nitrophenyl acetate, are prepared in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Inhibitor Preparation: Stock solutions of N-methylacetazolamide and acetazolamide are prepared, typically in DMSO, and then diluted to various concentrations in the assay buffer.

  • Assay Procedure:

    • In a multi-well plate or cuvettes, varying concentrations of the inhibitor (N-methylacetazolamide or acetazolamide) are pre-incubated with the carbonic anhydrase enzyme solution for a defined period at a constant temperature.

    • The enzymatic reaction is initiated by the addition of the p-nitrophenyl acetate substrate.

    • The rate of hydrolysis of p-nitrophenyl acetate is monitored by measuring the increase in absorbance at a specific wavelength (typically 400 nm) due to the formation of the product, p-nitrophenolate.

  • Data Analysis:

    • Initial reaction velocities (rates) are calculated from the linear portion of the absorbance versus time plots.

    • To determine the type of inhibition, data are plotted using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) or by fitting the data to different inhibition models using non-linear regression analysis.

    • A competitive inhibitor will show an increase in the apparent Km with no change in Vmax, while a noncompetitive inhibitor will show a decrease in Vmax with no change in Km.

Mandatory Visualization

The following diagrams illustrate the conceptual difference in the mechanism of inhibition between a competitive and a noncompetitive inhibitor at the enzyme's active site.

cluster_0 Competitive Inhibition (e.g., N-Methylacetazolamide) cluster_1 Noncompetitive Inhibition (e.g., Acetazolamide) Enzyme Enzyme Product Product Enzyme->Product Binds to Active Site Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor_C Inhibitor Inhibitor_C->Enzyme Competes for Active Site Enzyme_NC Enzyme Product_NC Product_NC Enzyme_NC->Product_NC Binds to Active Site Substrate_NC Substrate Substrate_NC->Enzyme_NC Binds to Active Site Inhibitor_NC Inhibitor Inhibitor_NC->Enzyme_NC Binds to Allosteric Site

Caption: Mechanisms of Competitive vs. Noncompetitive Enzyme Inhibition.

Discussion

The experimental evidence indicates a significant mechanistic shift in carbonic anhydrase inhibition upon N-methylation of the sulfonamide group. Acetazolamide, a primary sulfonamide, acts as a noncompetitive inhibitor. In contrast, N-methylacetazolamide functions as a competitive inhibitor.[1] This suggests that the addition of a methyl group to the sulfonamide nitrogen alters the binding mode of the inhibitor to the enzyme.

The competitive inhibition by N-methylacetazolamide implies that it directly competes with the substrate for binding to the active site of carbonic anhydrase.[1] Conversely, the noncompetitive inhibition of acetazolamide suggests that it binds to a site on the enzyme distinct from the active site (an allosteric site), thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.

These findings have important implications for drug design. The ability to switch the inhibition mechanism through a simple chemical modification like N-methylation opens up avenues for fine-tuning the pharmacological profile of sulfonamide-based inhibitors. Further studies would be beneficial to elucidate the precise structural interactions of N-methylated sulfonamides with the carbonic anhydrase active site to better understand the basis for this change in inhibitory mechanism.

References

Safety Operating Guide

Proper Disposal of (Methylsulfamoyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (Methylsulfamoyl)amine (CAS No. 72179-84-1), also known as N-methylsulfamide. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and protecting laboratory personnel.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its potential hazards and adhere to strict safety protocols.

Hazard Summary:

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.

Quantitative Data

PropertyValue
CAS Number 72179-84-1
Molecular Formula CH₆N₂O₂S
Melting Point 65.5-66.0 °C
Boiling Point 229.0 ± 23.0 °C at 760 mmHg

Spill Management Protocol

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Don PPE: Put on all required personal protective equipment.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as paper towels.

  • Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Waste Disposal: The collected waste and all contaminated cleaning materials must be disposed of as hazardous waste through a licensed disposal facility.

Proper Disposal Procedures

Due to its hazardous nature, this compound must not be disposed of in general laboratory waste or down the drain. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Guidance:

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Harmful, Irritant).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Logical Workflow for this compound Waste Management:

cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal UnusedProduct Unused Product Segregation Segregate into a dedicated, compatible waste container UnusedProduct->Segregation ContaminatedLabware Contaminated Labware ContaminatedLabware->Segregation SpillCleanup Spill Cleanup Debris SpillCleanup->Segregation Labeling Label container with: 'Hazardous Waste' 'this compound' Hazards: Harmful, Irritant Segregation->Labeling Storage Store in a designated, secure, and ventilated area Labeling->Storage EHS Contact Environmental Health & Safety (EHS) or Licensed Contractor Storage->EHS Transport Professional Transport to a licensed facility EHS->Transport FinalDisposal Incineration or other approved disposal method Transport->FinalDisposal

Caption: Waste Management Workflow for this compound.

Environmental and Regulatory Considerations

This compound belongs to the broader class of sulfamoyl and sulfonylurea compounds. Many compounds in this class are recognized for their potential environmental impact. Improper disposal can lead to contamination of soil and water, posing a risk to aquatic life and potentially entering the food chain.

All disposal activities must comply with local, state, and federal regulations governing hazardous waste management. It is the responsibility of the generator to ensure that all waste is handled and disposed of in accordance with these regulations.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Equipment Decontamination:

  • Initial Rinse: Rinse the equipment with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste.

  • Washing: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most complete and accurate information. Your Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste management.

Personal protective equipment for handling (Methylsulfamoyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (Methylsulfamoyl)amine. The information is designed to ensure safe operational procedures and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar amine compounds.[1]

Protection Type Recommended Equipment Purpose General Recommendations
Eye and Face Protection Tightly fitting safety goggles or a face shield.[2][3]To protect against splashes and airborne particles that can cause serious eye damage.[4]An eyewash station should be readily accessible.[3][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]To prevent skin contact, which may cause irritation or burns.[6][7]Change gloves immediately if they become contaminated.[2]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, flame-retardant antistatic protective clothing is advised.[2]To protect against skin contact and contamination of personal clothing.Remove contaminated clothing immediately and wash before reuse.[2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][8] If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.[8]To prevent inhalation of potentially harmful vapors or dust.[8]Ensure proper fit and training for respirator use if required.

Safe Handling and Storage Protocol

Adherence to a strict operational workflow is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Transport the chemical to a designated, well-ventilated storage area.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][8]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

3. Handling and Use:

  • All handling should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Use only non-sparking tools.[8]

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[2][3]

4. Spill Management:

  • In case of a small spill, dampen the solid material with an appropriate solvent (e.g., acetone) and transfer it to a suitable, labeled container for disposal.[6]

  • Use absorbent paper dampened with the solvent to clean up any remaining material.[6]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Classify waste containing this compound as hazardous chemical waste.[5]

  • Do not mix with other waste streams unless compatibility is confirmed.[5]

2. Containerization:

  • Use a compatible, leak-proof container for waste collection.[9]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5][9]

  • Keep the waste container securely closed except when adding waste.[9]

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9]

  • Ensure the SAA is under the control of the laboratory personnel.[9]

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages and safety considerations in the handling and disposal of this compound.

Workflow for Safe Handling of this compound A Receiving and Inspection B Secure Storage (Cool, Dry, Ventilated) A->B Store Securely C Handling in Fume Hood (Wear Full PPE) B->C Transfer to Hood D Experiment/Use C->D Proceed with Work G Spill Response C->G If Spill Occurs E Decontamination of Work Area D->E Post-Experiment F Waste Collection (Labeled, Sealed Container) D->F Generate Waste D->G If Spill Occurs E->B Return Unused Chemical H Hazardous Waste Disposal (Contact EHS) F->H Arrange Pickup G->F Collect Spill Debris

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Methylsulfamoyl)amine
Reactant of Route 2
Reactant of Route 2
(Methylsulfamoyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.